Product packaging for nf449(Cat. No.:)

nf449

Cat. No.: B1678652
M. Wt: 1505.1 g/mol
InChI Key: KCBZSNWCUJBMHF-UHFFFAOYSA-F
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Description

NF449 is an analog of suramin that selectively inhibits P2X1 purinergic receptors (pIC50 = 6.3) with a potency 19-fold greater than at P2X3, P2Y1, P2Y2, or P2Y11.1,2 Through selective inhibition of the P2X1 receptor, 10 mg/kg this compound has been used to decrease intravascular platelet aggregation in a mouse model of systemic thromboembolism. This compound has also demonstrated selective antagonism of the Gsα-subunit G protein, which suppresses the association rate of GTPγS binding to Gsα-s, inhibits the stimulation of adenylyl cyclase activity, and blocks G protein coupling to certain GPCRs.>This compound is a potent purinergic receptor antagonist that displays high selectivity for P2X1 (IC50 values are 0.28, 0.69, 120, 1820, 47000 and > 300000 nM for rP2X1, rP2X1+5, rP2X2+3, rP2X3, rP2X2 and P2X4 receptors respectively). This compound provides antithrombotic protection in vivo. This compound also acts as a Gsα-selective antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H24N6Na8O29S8 B1678652 nf449

Properties

IUPAC Name

octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBZSNWCUJBMHF-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H24N6Na8O29S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF449 on P2X1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions and functional consequences of the potent and selective antagonist, NF449, on the P2X1 purinergic receptor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a technical resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a highly potent and selective competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). Its mechanism of action involves direct binding to the ATP binding site, thereby preventing channel activation and subsequent downstream signaling cascades. This inhibitory action has significant implications for physiological processes where P2X1 receptors play a crucial role, most notably in platelet activation and thrombosis. Recent structural biology studies have provided unprecedented insight into the precise binding mode of this compound, revealing a unique supramolecular arrangement that underpins its high affinity and selectivity. This guide will detail the molecular mechanism of this compound, present quantitative data on its potency, outline key experimental methodologies for its study, and illustrate the affected signaling pathways.

Molecular Mechanism of Action

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's antagonism of the human P2X1 receptor. This compound acts as a competitive antagonist, directly competing with the endogenous agonist, ATP, for binding at the orthosteric site.[1][2][3]

Binding Site and Interaction:

This compound exhibits a distinctive dual-ligand supramolecular binding mode at the interface between adjacent protomers of the trimeric P2X1 receptor.[1] This binding physically obstructs the canonical ATP-binding pocket, preventing the conformational changes necessary for ion channel opening.[1][3] One of the benzene disulfonic acid groups of the this compound molecule directly overlaps with the space that ATP would occupy.[2][3]

Key amino acid residues within the P2X1 receptor have been identified as crucial for the binding and inhibitory potency of this compound. Site-directed mutagenesis studies have highlighted the importance of positively charged residues in the head domain of the receptor. Specifically, residues K136, R139, and K140 have been shown to interact directly with this compound.[2] Mutations of these residues to alanine result in a significant decrease in the inhibitory potency of this compound.[2] Other residues implicated in the interaction include M214, K215, and R292 .[2]

The high selectivity of this compound for the P2X1 receptor over other P2X subtypes, such as P2X3 and P2X7, is attributed to the unique amino acid composition of its binding site.[1]

The following diagram illustrates the competitive antagonism of this compound at the P2X1 receptor.

Competitive Antagonism of this compound at the P2X1 Receptor cluster_receptor P2X1 Receptor ATP_Binding_Site ATP Binding Site Ion_Channel Ion Channel (Closed) ATP_Binding_Site->Ion_Channel No Conformational Change Ion_Channel_Open Ion Channel (Open) ATP_Binding_Site->Ion_Channel_Open Conformational Change ATP ATP ATP->ATP_Binding_Site Binds and Activates This compound This compound This compound->ATP_Binding_Site Binds and Blocks Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Allows Cation Influx P2X1 Receptor Signaling in Platelets and Inhibition by this compound ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_Influx Ca²⁺ Influx P2X1->Ca_Influx Opens Channel This compound This compound This compound->P2X1 Inhibits PKC_Activation PKC Activation Ca_Influx->PKC_Activation MLCK_Activation MLCK Activation Ca_Influx->MLCK_Activation Granule_Secretion Granule Secretion PKC_Activation->Granule_Secretion Shape_Change Platelet Shape Change MLCK_Activation->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation Thrombosis Thrombosis Aggregation->Thrombosis Experimental Workflow for this compound Characterization Start Start: Characterize this compound Action on P2X1 TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) Start->TEVC Calcium_Assay Calcium Influx Assay (HEK293 cells) Start->Calcium_Assay Binding_Assay Radioligand Binding Assay (Cell Membranes) Start->Binding_Assay Functional_Assay Platelet Function Assays (Washed Platelets) Start->Functional_Assay IC50_Electro IC50_Electro TEVC->IC50_Electro Determine IC50 (Electrophysiology) IC50_Calcium IC50_Calcium Calcium_Assay->IC50_Calcium Determine IC50 (Functional Response) Ki_Binding Ki_Binding Binding_Assay->Ki_Binding Determine Ki (Binding Affinity) Inhibition_Platelet Inhibition_Platelet Functional_Assay->Inhibition_Platelet Assess Inhibition of Shape Change & Aggregation Conclusion Conclusion: This compound is a potent and selective competitive antagonist of P2X1 IC50_Electro->Conclusion IC50_Calcium->Conclusion Ki_Binding->Conclusion Inhibition_Platelet->Conclusion

References

Unveiling NF449: A Journey from Discovery to a Potent P2X1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, development, and mechanistic insights of NF449, a highly potent and selective P2X1 purinergic receptor antagonist.

Introduction

This compound, chemically identified as 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino)))tetrakis-1,3-benzenedisulfonic acid, is a symmetrical aromatic urea derivative of suramin.[1] Its discovery marked a significant advancement in the field of purinergic signaling, providing researchers with a powerful tool to dissect the physiological and pathological roles of the P2X1 receptor. This technical guide delves into the discovery and development history of this compound, its detailed mechanism of action, and the experimental methodologies that have been pivotal in its characterization.

Discovery and Development

The quest for selective P2X receptor antagonists stemmed from the need to understand the diverse functions of these ATP-gated ion channels. Suramin, a non-selective P2 receptor antagonist, served as the foundational scaffold for the development of more specific compounds.[2] Through systematic structure-activity relationship (SAR) studies on suramin analogues, this compound emerged as a lead compound with exceptional potency and selectivity for the P2X1 receptor subtype.[1]

Initial profiling at recombinant rat P2X receptors demonstrated the remarkable selectivity of this compound.[2] Subsequent studies on native and recombinant human P2X1 receptors further solidified its status as the most potent and selective P2X1 antagonist known to date.[3][4] Beyond its primary target, this compound has also been identified as a Gsα-selective antagonist and an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2).[5]

Mechanism of Action

This compound exerts its inhibitory effect on the P2X1 receptor through a competitive and reversible antagonistic mechanism.[4] It competes with the endogenous agonist, adenosine triphosphate (ATP), for binding to the receptor, thereby preventing channel activation and subsequent cation influx.

Recent breakthroughs in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the molecular basis of this compound's high-affinity antagonism.[6] These studies revealed a unique "dual-ligand supramolecular binding mode" where two molecules of this compound bind at the interface of adjacent subunits of the trimeric P2X1 receptor.[6] This binding occurs at a site that overlaps with the canonical ATP-binding pocket, effectively occluding agonist binding and stabilizing the receptor in a closed conformation.[4][6]

The following diagram illustrates the signaling pathway of the P2X1 receptor and the inhibitory action of this compound.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Closed) ATP->P2X1 Binds This compound This compound This compound->P2X1 Competitively Inhibits P2X1_Open P2X1 Receptor (Open) P2X1->P2X1_Open Activates Ca_ion Ca²⁺ P2X1_Open->Ca_ion Influx Na_ion Na⁺ P2X1_Open->Na_ion Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Cellular_Response Na_ion->Cellular_Response

P2X1 receptor signaling and inhibition by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various studies. The following tables summarize the key inhibitory concentration (IC50) and antagonist affinity (pA2) values.

Table 1: Inhibitory Potency (IC50) of this compound at Rat P2X Receptors

Receptor SubtypeIC50 (nM)Reference
rP2X10.28
rP2X1+50.69
rP2X2+3120
rP2X31820
rP2X247000
rP2X4> 300000

Table 2: Inhibitory Potency (IC50) of this compound at Human P2X Receptors

Receptor SubtypeIC50 (nM)Reference
hP2X10.05[4]
hP2X740000[4]

Table 3: Antagonist Affinity (pA2) of this compound

ReceptorpA2Reference
hP2X110.7[4]

Table 4: Other Biological Activities of this compound

TargetActivityIC50 (µM)Reference
HMGA2Inhibition of DNA-binding0.43[7]

Key Experimental Protocols

The characterization of this compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and the inhibitory effect of this compound.

Experimental Workflow:

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest_Oocytes Harvest Oocytes from Xenopus laevis Inject_cRNA Inject with P2X1 Receptor cRNA Harvest_Oocytes->Inject_cRNA Incubate Incubate for 2-5 days Inject_cRNA->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impale_Electrodes Impale with Two Microelectrodes (Voltage and Current) Place_Oocyte->Impale_Electrodes Perfuse_Control Perfuse with Control Solution Impale_Electrodes->Perfuse_Control Apply_ATP Apply ATP (Agonist) Perfuse_Control->Apply_ATP Record_Current_1 Record Inward Current Apply_ATP->Record_Current_1 Washout_ATP Washout ATP Record_Current_1->Washout_ATP Measure_Peak_Current Measure Peak Current Amplitudes Record_Current_1->Measure_Peak_Current Apply_this compound Apply this compound (Antagonist) Washout_ATP->Apply_this compound Apply_ATP_this compound Apply ATP in the presence of this compound Apply_this compound->Apply_ATP_this compound Record_Current_2 Record Inhibited Current Apply_ATP_this compound->Record_Current_2 Record_Current_2->Measure_Peak_Current Calculate_Inhibition Calculate Percent Inhibition Measure_Peak_Current->Calculate_Inhibition Construct_Curve Construct Concentration-Inhibition Curve Calculate_Inhibition->Construct_Curve Determine_IC50 Determine IC50 Value Construct_Curve->Determine_IC50

Workflow for Two-Microelectrode Voltage-Clamp experiments.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a control buffer.

    • The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

    • ATP is applied to the oocyte to activate the P2X1 receptors, and the resulting inward current is recorded.

    • After washout of ATP, the oocyte is pre-incubated with varying concentrations of this compound.

    • ATP is then co-applied with this compound, and the inhibited current is recorded.

  • Data Analysis: The peak current amplitudes in the absence and presence of this compound are measured. The percentage of inhibition is calculated for each this compound concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2X1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the P2X1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a radiolabeled P2X1 receptor agonist, such as [³H]-α,β-methylene ATP, is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A nonlinear regression analysis is used to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Intracellular Calcium Ion Influx Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration that occurs upon P2X1 receptor activation.

Methodology:

  • Cell Preparation: HEK293 cells expressing the P2X1 receptor are plated in a multi-well plate.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A submaximal concentration of a P2X1 agonist (e.g., α,β-methylene ATP) is added to the wells to stimulate calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The data are normalized and fitted to a concentration-response curve to calculate the IC50 value.[8]

Conclusion

This compound stands as a testament to the power of medicinal chemistry and detailed pharmacological characterization. Its journey from a suramin analogue to a sub-nanomolar potency antagonist has provided the scientific community with an invaluable tool for probing the intricacies of P2X1 receptor function. The elucidation of its unique binding mode through advanced structural techniques opens new avenues for the rational design of even more selective and potent purinergic receptor modulators for therapeutic applications. The detailed experimental protocols outlined herein provide a foundation for researchers to further explore the pharmacology of this compound and the broader family of P2X receptors.

References

The Biological Role of P2X1 Receptors and Their Inhibition by NF449: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the P2X1 receptor, a key player in purinergic signaling. It details the receptor's biological functions, its signaling pathways, and the inhibitory mechanisms of NF449, a potent and selective antagonist. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate further investigation into this promising therapeutic target.

Introduction to P2X1 Receptors

P2X1 receptors are ATP-gated ion channels belonging to the P2X family of purinergic receptors.[1][2] These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2] Upon binding of extracellular adenosine 5'-triphosphate (ATP), the P2X1 receptor channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺.[1] This rapid influx of positive ions leads to cell membrane depolarization and the initiation of various downstream signaling cascades. A hallmark of P2X1 receptors is their rapid activation and subsequent desensitization in the continued presence of ATP.[2]

P2X1 receptors are expressed in a variety of tissues and play crucial roles in numerous physiological processes, making them an attractive target for therapeutic intervention.

Biological Roles of P2X1 Receptors

The functional significance of P2X1 receptors is most prominent in the cardiovascular, male reproductive, and nervous systems.

Platelet Aggregation and Thrombosis

P2X1 receptors are expressed on the surface of platelets and are involved in the initial stages of hemostasis and thrombosis.[2][3] Activation of these receptors by ATP, released from dense granules of activated platelets or damaged endothelial cells, leads to an increase in intracellular calcium. This calcium influx contributes to platelet shape change and amplifies the aggregation response initiated by other agonists like collagen and thrombin.[3] Studies have shown that inhibition of P2X1 receptors can reduce platelet aggregation and thrombus formation, particularly under conditions of high shear stress.[3] This makes the P2X1 receptor a potential target for anti-thrombotic therapies.[4]

Smooth Muscle Contraction

P2X1 receptors are abundantly expressed in various smooth muscle tissues, including those of blood vessels and the male reproductive tract.[2] In vascular smooth muscle, activation of P2X1 receptors contributes to vasoconstriction. In the vas deferens, P2X1 receptor-mediated contraction is essential for normal sperm ejaculation. The significant role of P2X1 in vas deferens contractility has led to its investigation as a potential target for a non-hormonal male contraceptive.[2]

Nervous System Function

While less abundant than in platelets and smooth muscle, P2X1 receptors are also present in the central and peripheral nervous systems. Their activation can influence neurotransmission and has been implicated in processes such as pain perception and neuroinflammation. The precise roles of P2X1 receptors in the nervous system are still under active investigation, but they may represent a target for neurological and psychiatric disorders.

The P2X1 Receptor Antagonist: this compound

This compound is a symmetrical polysulfonated naphthalene compound that acts as a potent and highly selective competitive antagonist of the P2X1 receptor.[5] Its high affinity for the P2X1 receptor allows for the effective blockade of ATP-mediated signaling through this channel.

Quantitative Data on this compound Inhibition

This compound exhibits significantly higher potency for P2X1 receptors compared to other P2X subtypes. The following table summarizes the inhibitory concentrations (IC50) of this compound across different P2X receptor subtypes.

Receptor SubtypeSpeciesIC50 (nM)Reference
P2X1Rat0.28[6][7]
P2X1+5 (heteromer)Rat0.69[6][7]
P2X2+3 (heteromer)Rat120[6][7]
P2X1Human0.05[5]
P2X7Human40,000[5]

Signaling Pathways and Mechanism of Inhibition

P2X1 Receptor Signaling Pathway

The activation of the P2X1 receptor by ATP initiates a cascade of intracellular events driven by the influx of cations.

P2X1_Signaling_Pathway P2X1 Receptor Signaling Pathway ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ion_Channel Ion Channel Opening P2X1->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_Influx->Downstream Triggers Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream Contributes to

Caption: P2X1 Receptor Signaling Pathway.

Mechanism of this compound Inhibition

This compound acts as a competitive antagonist, binding to the P2X1 receptor at or near the ATP binding site, thereby preventing ATP from activating the channel. Recent cryo-electron microscopy studies have revealed that two molecules of this compound can bind to each protomer of the P2X1 receptor, occupying the ATP binding pocket and stabilizing the closed state of the channel.[1][4]

NF449_Inhibition_Pathway Mechanism of this compound Inhibition of P2X1 Receptor cluster_receptor P2X1 Receptor P2X1_Closed P2X1 Receptor (Closed State) P2X1_Open P2X1 Receptor (Open State) P2X1_Closed->P2X1_Open Conformational Change No_Influx No Ion Influx P2X1_Closed->No_Influx Remains Closed ATP ATP ATP->P2X1_Closed Binds to This compound This compound This compound->P2X1_Closed Competitively Binds to Cellular_Response_Blocked Cellular Response Blocked No_Influx->Cellular_Response_Blocked

Caption: Mechanism of this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of P2X1 receptors and their antagonists. Below are outlines of key experimental protocols.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and its inhibition by this compound.

Objective: To characterize the electrophysiological properties of P2X1 receptors and the inhibitory effect of this compound.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human P2X1 receptor.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells.

    • Pipette Solution (Intracellular): Contains (in mM): 145 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

    • Bath Solution (Extracellular): Contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Drug Application: ATP is applied to the cell to evoke an inward current. To test for inhibition, cells are pre-incubated with varying concentrations of this compound before co-application with ATP.

  • Data Analysis: The peak current amplitude in the presence of this compound is compared to the control (ATP alone) to determine the percentage of inhibition and calculate the IC50 value.

Calcium Imaging

This method measures changes in intracellular calcium concentration upon P2X1 receptor activation.

Objective: To quantify the influx of calcium through P2X1 receptors and its blockade by this compound.

Methodology:

  • Cell Preparation: Cells expressing P2X1 receptors (e.g., transfected HEK293 cells or washed platelets) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[8]

  • Fluorescence Measurement: The fluorescence intensity of the cells is monitored over time using a fluorescence microscope or a plate reader.

  • Stimulation and Inhibition: A baseline fluorescence is established before the addition of ATP to stimulate calcium influx. For inhibition studies, cells are pre-treated with this compound before ATP stimulation.

  • Data Analysis: The change in fluorescence intensity upon ATP addition is indicative of the increase in intracellular calcium. The reduction in this change in the presence of this compound is used to quantify its inhibitory effect.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to various stimuli, a key functional output of platelet activation.

Objective: To assess the effect of P2X1 receptor inhibition by this compound on platelet aggregation.[9]

Methodology:

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

  • Aggregometry: Platelet aggregation is measured using a light aggregometer. A sample of the platelet suspension is placed in a cuvette, and the light transmission through the sample is continuously recorded.

  • Agonist and Inhibitor Addition: A platelet agonist, such as a low concentration of collagen, is added to induce aggregation. To test for inhibition, platelets are pre-incubated with this compound before the addition of the agonist.[9]

  • Data Analysis: The extent of platelet aggregation is quantified by the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation response in its presence to the control response.

Experimental and Logical Workflow

The investigation of a P2X1 receptor antagonist like this compound typically follows a structured workflow, from initial screening to functional characterization.

Experimental_Workflow Experimental Workflow for P2X1 Antagonist Characterization cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Functional Assays cluster_in_vivo In Vivo Models Screening High-Throughput Screening (e.g., FLIPR for Ca²⁺) Patch_Clamp Patch-Clamp Electrophysiology (IC50 Determination, Mechanism) Screening->Patch_Clamp Lead Compound Ca_Imaging Calcium Imaging (Confirmation of Activity) Patch_Clamp->Ca_Imaging Validate Platelet_Aggregation Platelet Aggregation Assays Ca_Imaging->Platelet_Aggregation Functional Testing Smooth_Muscle Smooth Muscle Contraction Assays (e.g., Vas Deferens) Ca_Imaging->Smooth_Muscle Thrombosis Thrombosis Models (e.g., FeCl₃ injury) Platelet_Aggregation->Thrombosis Test Therapeutic Potential Contraception Male Contraception Models Smooth_Muscle->Contraception

Caption: Workflow for P2X1 Antagonist Study.

Conclusion

The P2X1 receptor represents a compelling target for the development of novel therapeutics for a range of conditions, including thrombosis and for male contraception. This compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance our understanding of P2X1 receptor biology and to facilitate the discovery of new and improved modulators of its activity. The continued investigation into the structure and function of the P2X1 receptor will undoubtedly open new avenues for therapeutic intervention in the future.

References

Unveiling NF449: A Technical Guide to a Selective Gsα Protein Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of NF449, a powerful and selective antagonist of the Gs alpha (Gsα) protein subunit. While widely recognized as a potent antagonist of the P2X1 purinergic receptor, its utility in dissecting Gsα-mediated signaling pathways offers a valuable tool for researchers. This document consolidates key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action: Direct Inhibition of Gsα Activation

This compound exerts its selective antagonism by directly interfering with the activation of the Gsα subunit. The primary mechanism involves the suppression of the guanosine 5′-[γ-thio]triphosphate ([³⁵S]GTPγS) binding rate to Gsα. This inhibition of GDP/GTP exchange prevents the G protein from transitioning into its active, signal-transducing state. Consequently, downstream effector systems, most notably adenylyl cyclase, are not stimulated, leading to a blockade of cyclic AMP (cAMP) production. Furthermore, this compound has been demonstrated to uncouple Gsα from its associated G protein-coupled receptors (GPCRs), such as the β-adrenergic receptor.

Quantitative Data: Potency and Selectivity of this compound

The following tables summarize the quantitative data regarding the potency and selectivity of this compound for Gsα and its well-characterized activity on purinergic receptors.

Table 1: Potency of this compound on Gsα-Mediated Signaling

Assay TypeExperimental SystemParameterValueReference
[³⁵S]GTPγS BindingRecombinant Gsα-sIC₅₀140 nM[1]
Adenylyl Cyclase StimulationS49 cyc⁻ Membranes with exogenous Gsα-sIC₅₀~300 nM[1]
β-Adrenergic Receptor CouplingRat Cardiac MembranesEC₅₀7.9 µM[1]

Table 2: Selectivity of this compound for Gsα over other Gα Subunits

Gα Subtype/Coupled ReceptorExperimental SystemAssayParameterValueSelectivity (fold) vs. GsαReference
Giα-1Recombinant Giα-1[³⁵S]GTPγS BindingEffectBarely affected>30[1]
Gi/Go (A₁-Adenosine Receptor)CHO Cell MembranesAgonist BindingIC₅₀≥100 µM>30[1]
Gq (Angiotensin II Type-1 Receptor)CHO Cell MembranesAgonist BindingEffectBarely affectedHigh[1]

Table 3: Selectivity Profile of this compound at P2X Receptors

Receptor SubtypeParameterValue (nM)Reference
rP2X₁IC₅₀0.28[2]
rP2X₁₊₅IC₅₀0.69[2]
hP2X₁IC₅₀0.05[3]
rP2X₂₊₃IC₅₀120[2]
rP2X₃IC₅₀1820[2]
rP2X₂IC₅₀47000[2]
rP2X₄IC₅₀>300000[2]
hP2X₇IC₅₀40000[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Gsα signaling pathway and the mechanism of this compound's inhibitory action, as well as the workflows for key experimental protocols.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., β-Adrenergic Receptor) G_protein Gs Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gsα-GTP activates AC cAMP cAMP AC->cAMP 4. ATP to cAMP Agonist Agonist Agonist->GPCR 1. Binding ATP ATP PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation This compound This compound This compound->G_protein Inhibits GDP/GTP Exchange

Figure 1: Gsα Signaling Pathway and this compound Inhibition.

GTP_Binding_Workflow start Start prep Prepare Recombinant Gsα or Cell Membranes start->prep mix Incubate Gsα with varying concentrations of this compound prep->mix add_gtp Add [³⁵S]GTPγS to initiate binding mix->add_gtp incubate Incubate at 30°C add_gtp->incubate stop Stop reaction with ice-cold buffer incubate->stop filter Rapidly filter through nitrocellulose membranes stop->filter wash Wash filters to remove unbound [³⁵S]GTPγS filter->wash count Quantify filter-bound radioactivity via liquid scintillation counting wash->count analyze Analyze data to determine IC₅₀ count->analyze end End analyze->end Adenylyl_Cyclase_Workflow start Start prep_membranes Prepare S49 cyc⁻ membranes (deficient in endogenous Gsα) start->prep_membranes add_components Add recombinant Gsα-s, varying concentrations of this compound, and ATP prep_membranes->add_components incubate Incubate at 37°C add_components->incubate stop_reaction Terminate reaction (e.g., by boiling) incubate->stop_reaction measure_cAMP Measure cAMP levels (e.g., via radioimmunoassay) stop_reaction->measure_cAMP analyze Analyze data to determine IC₅₀ measure_cAMP->analyze end End analyze->end

References

The Core Foundational Research of NF449: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a highly potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel. Its discovery and characterization have been pivotal in elucidating the physiological and pathophysiological roles of P2X1 receptors, particularly in areas such as thrombosis, smooth muscle function, and inflammation. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its quantitative data, the experimental protocols used for its characterization, and its mechanism of action on key signaling pathways.

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified across various recombinant rat P2X receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the remarkable potency and selectivity of this compound for the P2X1 receptor.

Receptor SubtypeIC50 (nM)
rP2X10.28[1][2]
rP2X1+50.69[1][2]
rP2X2+3120[1][2]
rP2X31820[1]
rP2X247000[1]
rP2X4> 300000[1]

A Schild analysis of this compound's antagonism at the human P2X1 receptor revealed a pA2 value of 10.7, further confirming its high-potency competitive antagonism.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique was instrumental in determining the potency and mechanism of this compound on recombinant P2X receptors.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically harvested and defolliculated by treatment with collagenase.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the desired P2X receptor subunit(s).

  • Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

  • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • The oocyte is voltage-clamped at a holding potential of -70 mV.

3. Experimental Procedure:

  • The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte to elicit an inward current mediated by the expressed P2X receptors.

  • Once a stable agonist response is established, this compound is co-applied with the agonist at varying concentrations.

  • The inhibitory effect of this compound on the agonist-induced current is measured, and concentration-response curves are generated to determine the IC50 value.

  • For Schild analysis, concentration-response curves to the agonist are generated in the presence of increasing concentrations of this compound.

Organ Bath Studies with Rat Vas Deferens

This ex vivo method was used to assess the antagonistic activity of this compound on native P2X1 receptors in a functional tissue preparation.

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.

  • The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • The tissues are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

2. Contraction Measurement:

  • Isometric contractions are recorded using a force transducer connected to a data acquisition system.

  • The tissue is stimulated with a P2X1 receptor agonist, typically α,β-methylene ATP, to induce contraction.

3. Antagonism Protocol:

  • After obtaining a stable contractile response to the agonist, the tissue is washed.

  • This compound is added to the organ bath at a specific concentration and allowed to incubate for a predetermined period.

  • The agonist is then re-applied in the presence of this compound, and the resulting contraction is measured.

  • The inhibitory effect of this compound is quantified by comparing the agonist-induced contraction in the presence and absence of the antagonist.

Adenylyl Cyclase Activity Assay

This biochemical assay was employed to investigate the inhibitory effect of this compound on Gsα protein signaling.

1. Membrane Preparation:

  • Cell membranes from a suitable cell line (e.g., S49 cyc-, which lacks endogenous Gsα) are prepared by homogenization and centrifugation.

2. Reconstitution and Stimulation:

  • The membranes are reconstituted with purified recombinant Gsα-s.

  • The reaction is initiated by adding ATP and a non-hydrolyzable GTP analog, GTP[γS], in the presence or absence of this compound. This stimulates adenylyl cyclase activity through the activation of Gsα.

3. cAMP Measurement:

  • The amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The inhibitory effect of this compound on adenylyl cyclase activity is determined by comparing the amount of cAMP produced in its presence versus its absence.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1_Receptor Activates This compound This compound This compound->P2X1_Receptor Blocks (Competitive) Cation_Influx Cation Influx (Na+, Ca2+) P2X1_Receptor->Cation_Influx Opens Channel Cellular_Response Cellular Response (e.g., Muscle Contraction) Cation_Influx->Cellular_Response Leads to

P2X1 Receptor Signaling Pathway and this compound Antagonism.

Gs_Alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR Activates Gs_Protein Gsα Gβγ GPCR->Gs_Protein:gsa Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein:gsa->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts This compound This compound This compound->Gs_Protein:gsa ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Gsα Protein Signaling Pathway and this compound Inhibition.
Experimental Workflows

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest_Oocytes Harvest Xenopus Oocytes Inject_cRNA Inject P2X Receptor cRNA Harvest_Oocytes->Inject_cRNA Incubate Incubate Oocytes Inject_cRNA->Incubate Mount_Oocyte Mount Oocyte in Chamber Incubate->Mount_Oocyte Voltage_Clamp Two-Electrode Voltage Clamp Mount_Oocyte->Voltage_Clamp Apply_Agonist Apply Agonist (ATP) Voltage_Clamp->Apply_Agonist Apply_Antagonist Co-apply this compound Apply_Agonist->Apply_Antagonist Record_Current Record Inward Current Apply_Antagonist->Record_Current Generate_Curves Generate Concentration-Response Curves Record_Current->Generate_Curves Calculate_IC50 Calculate IC50 Generate_Curves->Calculate_IC50

Workflow for Two-Electrode Voltage Clamp Experiments.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect_Tissue Dissect Rat Vas Deferens Mount_Tissue Mount in Organ Bath Dissect_Tissue->Mount_Tissue Equilibrate Equilibrate Tissue Mount_Tissue->Equilibrate Agonist_Stimulation Stimulate with Agonist (α,β-meATP) Equilibrate->Agonist_Stimulation Record_Control Record Control Contraction Agonist_Stimulation->Record_Control Incubate_this compound Incubate with this compound Record_Control->Incubate_this compound Agonist_Stimulation_2 Re-stimulate with Agonist Incubate_this compound->Agonist_Stimulation_2 Record_Inhibited Record Inhibited Contraction Agonist_Stimulation_2->Record_Inhibited Compare_Contractions Compare Contractions Record_Inhibited->Compare_Contractions Quantify_Inhibition Quantify % Inhibition Compare_Contractions->Quantify_Inhibition

Workflow for Organ Bath Experiments.

References

Unveiling the Molecular Targets of NF449: A Technical Guide to Target Validation in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of NF449, a potent and selective antagonist of the P2X1 purinergic receptor and an inhibitor of the Gs alpha (Gsα) subunit of heterotrimeric G proteins. This document details the quantitative assessment of this compound's activity in various cell systems, provides step-by-step experimental protocols for key validation assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized across different experimental systems and cell lines, targeting both the P2X1 receptor and the Gsα subunit. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound on P2X Receptors

Receptor SubtypeCell Line/SystemAssay TypeParameterValue (nM)Reference
Human P2X1Xenopus oocytesTwo-Microelectrode Voltage-Clamp (TEVC)IC500.05[1][2]
Rat P2X1RecombinantRadioligand BindingpIC506.31 (equivalent to ~490 nM)[3]
Rat P2X1RecombinantNot SpecifiedIC500.28[4]
Rat P2X1+5RecombinantNot SpecifiedIC500.69[4]
Rat P2X2RecombinantNot SpecifiedIC5047000[4]
Rat P2X2+3RecombinantNot SpecifiedIC50120[4]
Rat P2X3RecombinantNot SpecifiedIC501820[4]
Rat P2X4RecombinantNot SpecifiedIC50> 300000[4]
Human P2X7Xenopus oocytesTwo-Microelectrode Voltage-Clamp (TEVC)IC5040,000[1][2]

Table 2: Inhibitory Potency of this compound on Gsα Subunit Signaling

Target/ProcessCell Line/SystemAssay TypeParameterValueReference
rGsα-s GTP[γS] bindingRecombinantGTP[γS] Binding AssayIC50140 nM[5][6]
β-adrenergic receptor to Gs couplingNot SpecifiedFunctional AssayEC507.9 µM[5][6]
Adenylyl cyclase stimulation by Gsα-sS49 cyc- membranesAdenylyl Cyclase Activity AssayInhibitionEffective in low µM range[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are intended to serve as a guide for researchers aiming to validate the targets of this compound.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is designed to measure the effect of this compound on ion channel activity, specifically P2X1 receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the P2X1 receptor

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • This compound stock solution

  • ATP stock solution

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the human P2X1 receptor. Incubate the oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply ATP (agonist) at a concentration that elicits a submaximal current response to establish a baseline.

    • Apply varying concentrations of this compound in the presence of the agonist to determine the inhibitory effect.

    • Record the current responses and analyze the data to determine the IC50 value of this compound.

GTP[γS] Binding Assay

This assay measures the ability of this compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTP[γS], to the Gsα subunit.

Materials:

  • Purified recombinant Gsα subunit

  • HEPES buffer (pH 7.4) containing MgCl2 and NaCl

  • [35S]GTP[γS]

  • Non-labeled GTP[γS]

  • This compound stock solution

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified Gsα subunit with the HEPES buffer.

  • This compound Incubation: Add varying concentrations of this compound to the reaction tubes and incubate for a predetermined time at 30°C.

  • Binding Reaction: Initiate the binding reaction by adding [35S]GTP[γS] to the tubes.

  • Incubation: Incubate the reaction mixture at 30°C for a time course determined by kinetic experiments.

  • Termination: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through nitrocellulose filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTP[γS].

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of bound [35S]GTP[γS] at each this compound concentration and calculate the IC50 value.

Adenylyl Cyclase Activity Assay in S49 cyc- Membranes

This assay assesses the inhibitory effect of this compound on the Gsα-mediated activation of adenylyl cyclase in membranes from S49 cyc- cells, which lack endogenous Gsα.

Materials:

  • S49 cyc- cell membranes

  • Purified recombinant Gsα subunit

  • Assay buffer (containing ATP, MgCl2, and a cAMP phosphodiesterase inhibitor)

  • [α-32P]ATP

  • This compound stock solution

  • Forskolin (a direct activator of adenylyl cyclase, used as a control)

  • Column chromatography setup (e.g., Dowex and alumina columns)

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare membranes from S49 cyc- cells according to standard protocols.

  • Reaction Mixture: In reaction tubes, combine S49 cyc- membranes, the assay buffer, and the purified Gsα subunit.

  • This compound Incubation: Add varying concentrations of this compound to the tubes.

  • Reaction Initiation: Start the adenylyl cyclase reaction by adding [α-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).

  • cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.

  • Quantification: Collect the eluate containing [32P]cAMP in scintillation vials and measure the radioactivity.

  • Data Analysis: Calculate the adenylyl cyclase activity at each this compound concentration and determine the extent of inhibition.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Cellular_Response Cellular Response (e.g., Contraction, Depolarization) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.

Gs_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Agonist (e.g., Epinephrine) GPCR GPCR (e.g., β-adrenergic receptor) Ligand->GPCR Activates Gs_protein Gs Protein (αβγ) GPCR->Gs_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Gs_alpha_GDP Gsα-GDP (inactive) Gs_protein->Gs_alpha_GDP Dissociates Gs_alpha_GTP Gsα-GTP (active) Gs_alpha_GDP->Gs_alpha_GTP GTP binding Gs_alpha_GTP->AC Activates This compound This compound This compound->Gs_alpha_GDP Inhibits GTP binding ATP->cAMP to

Caption: Gsα Signaling Pathway and Inhibition by this compound.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Injection cRNA Injection (P2X1 Receptor) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Setup TEVC Setup (Oocyte Placement & Impalement) Incubation->TEVC_Setup Data_Acquisition Data Acquisition (Agonist & this compound Application) TEVC_Setup->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

References

The Dual Inhibitory Role of NF449 in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF449 has emerged as a critical pharmacological tool in the study of purinergic signaling, demonstrating high potency and selectivity as an antagonist for the P2X1 receptor, an ATP-gated ion channel. Furthermore, it exhibits a distinct inhibitory activity towards Gsα, a key alpha subunit of heterotrimeric G proteins. This dual functionality allows for the discrete interrogation of two major branches of purinergic and related signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a pivotal role in a vast array of physiological processes, including neurotransmission, inflammation, and hemostasis. The development of selective antagonists for the diverse family of purinergic receptors is paramount for both fundamental research and therapeutic intervention. This compound, a suramin analogue, has been identified as a highly potent and selective antagonist of the P2X1 receptor subtype.[1][2][3] Its utility is further expanded by its ability to selectively antagonize the Gs alpha (Gsα) subunit of G proteins, thereby inhibiting the adenylyl cyclase signaling cascade.[2][4] This document serves as a comprehensive resource for researchers employing this compound in their studies.

Mechanism of Action

P2X1 Receptor Antagonism

This compound acts as a reversible and competitive antagonist at the human P2X1 receptor.[4] The P2X1 receptor is an ATP-gated cation channel; its activation leads to an influx of Na⁺ and Ca²⁺, resulting in membrane depolarization and downstream cellular responses.[5][6] The high selectivity of this compound for the P2X1 receptor is attributed to a cluster of positively charged amino acid residues located at the base of the cysteine-rich head region in the extracellular domain of the receptor.[1] This structural feature is absent in less sensitive P2X receptor subtypes, such as P2X2.[1]

Gsα Protein Antagonism

Independent of its action on P2X receptors, this compound selectively inhibits the Gsα subunit of heterotrimeric G proteins.[3][4] It functions by suppressing the rate-limiting step in G protein activation: the exchange of GDP for GTP on the Gα subunit.[4] This prevents the dissociation of the Gαs subunit from the Gβγ dimer and subsequent activation of adenylyl cyclase, thereby blocking the production of the second messenger cAMP.[2][4] This selectivity for Gsα over other Gα subunits, such as Gi/Go and Gq, makes this compound a valuable tool for dissecting G protein-specific signaling pathways.[4]

Quantitative Data

The inhibitory potency of this compound across various purinergic receptors and G proteins has been quantified in numerous studies. The following tables summarize the reported IC50 values, providing a clear comparison of its selectivity.

Receptor SubtypeSpeciesIC50 (nM)Reference
P2X1rat0.28[2][3]
P2X1human0.05[4]
P2X1+5 (heteromer)rat0.69[2][3]
P2X2+3 (heteromer)rat120[2][3]
P2X3rat1820[3]
P2X2rat47000[3]
P2X4rat> 300000[3]
P2X7human40000[4]
Table 1: Inhibitory Potency (IC50) of this compound at P2X Receptors
G Protein SubunitParameterIC50 / EC50Reference
GsαGTPγS BindingIC50 = 140 nM[3]
Gsαβ-adrenergic receptor couplingEC50 = 7.9 µM[3]
Table 2: Inhibitory Potency of this compound on Gsα Protein

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for P2X1 Receptor Antagonism in Xenopus Oocytes

This protocol is used to characterize the inhibitory effect of this compound on P2X1 receptor currents.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human P2X1 receptor. Incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Data Acquisition: Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply a concentration of ATP that elicits a submaximal response (e.g., EC50) to establish a baseline current.

  • Antagonist Application: Perfuse the chamber with varying concentrations of this compound for a set incubation period (e.g., 5 minutes) prior to co-application with the ATP agonist.

  • Data Analysis: Measure the peak inward current in the presence and absence of this compound. Calculate the percentage of inhibition for each this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the functional consequence of P2X1 receptor blockade by this compound on platelet function.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into an anticoagulant (e.g., citrate). Centrifuge at a low speed to separate the PRP.

  • Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.

  • Baseline Measurement: Record the baseline light transmission through the PRP suspension.

  • Antagonist Incubation: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.

  • Induction of Aggregation: Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) or a collagen solution to induce platelet aggregation. Platelet aggregation causes an increase in light transmission.

  • Data Analysis: Measure the maximal aggregation percentage for each condition. Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the control.

GTPγS Binding Assay for Gsα Inhibition

This biochemical assay directly measures the ability of this compound to inhibit the activation of Gsα.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or exogenously expressing a Gs-coupled receptor (e.g., β-adrenergic receptor).

  • Assay Buffer: Prepare an assay buffer containing GDP to ensure G proteins are in their inactive state.

  • Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound, and a Gs-coupled receptor agonist.

  • Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable GTP analog, to initiate the binding reaction.

  • Incubation: Incubate the mixture to allow for [35S]GTPγS to bind to activated Gα subunits.

  • Termination and Measurement: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes. The amount of bound [35S]GTPγS is then quantified using a scintillation counter.

  • Data Analysis: Determine the specific binding in the presence of different this compound concentrations and calculate the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

Visualizations

Signaling Pathways

P2X1_Signaling_Pathway ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Activates NF449_P2X1 This compound NF449_P2X1->P2X1 Inhibits Ion_Influx Na+ / Ca2+ Influx P2X1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Depolarization->Cellular_Response

P2X1 Receptor Signaling Pathway and this compound Inhibition.

Gs_Alpha_Signaling_Pathway Ligand Agonist (e.g., Epinephrine) GPCR Gs-coupled Receptor (e.g., β-adrenergic) Ligand->GPCR Binds G_Protein G Protein (Gsαβγ) GPCR->G_Protein Activates GTP_Exchange GDP -> GTP Exchange on Gsα G_Protein->GTP_Exchange NF449_Gs This compound NF449_Gs->GTP_Exchange Inhibits Gs_alpha_active Active Gsα (GTP-bound) GTP_Exchange->Gs_alpha_active AC Adenylyl Cyclase Gs_alpha_active->AC Activates cAMP ATP -> cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Effects PKA->Cellular_Response

Gsα Signaling Pathway and this compound Inhibition.
Experimental Workflow

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject P2X1 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate (2-5 days) cRNA_Injection->Incubation TEVC_Setup Mount Oocyte in TEVC Setup Incubation->TEVC_Setup Baseline Record Baseline ATP Response TEVC_Setup->Baseline NF449_Incubation Incubate with this compound Baseline->NF449_Incubation Test_Response Record ATP Response + this compound NF449_Incubation->Test_Response Measure_Inhibition Measure % Inhibition Test_Response->Measure_Inhibition IC50_Calc Calculate IC50 Measure_Inhibition->IC50_Calc

Workflow for TEVC Analysis of this compound.

Conclusion

This compound is a powerful and versatile pharmacological agent for the investigation of purinergic signaling. Its high potency and selectivity for the P2X1 receptor, coupled with its distinct inhibitory action on the Gsα protein, provide researchers with a unique tool to dissect complex signaling networks. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of purinergic signaling in both health and disease, and to aid in the development of novel therapeutic strategies.

References

The NF449 Inhibitor: A Technical Guide to its Basic Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). As a derivative of suramin, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2X1 receptor in a variety of biological systems. Its high affinity and selectivity make it superior to less specific P2 receptor antagonists, enabling precise investigation into P2X1-mediated signaling pathways. Beyond its primary target, this compound has also been identified as a selective antagonist of the Gsα subunit of heterotrimeric G proteins, offering a unique avenue for studying Gsα-dependent signaling cascades.

This technical guide provides an in-depth overview of the basic science applications of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its use, and its application in various fields of research.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor.[1] It binds to the extracellular domain of the receptor, thereby preventing the binding of ATP and subsequent channel opening. This inhibition is reversible, and the degree of antagonism is dependent on the concentration of both this compound and the agonist, ATP.[1] The high potency of this compound at the P2X1 receptor is in the subnanomolar to nanomolar range, with significantly lower affinity for other P2X and P2Y receptor subtypes.[2]

Additionally, this compound has been shown to selectively inhibit the Gsα subunit of G proteins. It interferes with the exchange of GDP for GTP on Gsα, which is a critical step in its activation. This prevents the subsequent activation of adenylyl cyclase and the production of cyclic AMP (cAMP), effectively blocking Gsα-mediated signaling pathways.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized across various receptor subtypes. The following tables summarize the key quantitative data from the literature.

Receptor Subtype Species IC50 (nM) Reference
rP2X1Rat0.28[2]
hP2X1Human0.05[1]
rP2X1+5Rat0.69[2]
rP2X2Rat47,000[2]
rP2X2+3Rat120[2]
rP2X3Rat1,820[2]
rP2X4Rat>300,000[2]
hP2X7Human40,000[1]
Receptor Subtype Preparation pA2 / pIC50 Reference
rP2X1Recombinant (Oocytes)pIC50 = 9.54[2]
P2X1Native (Rat Vas Deferens)pIC50 = 7.15[2]
hP2X1Recombinant (Oocytes)pA2 = 10.7[1]
P2X3Native (Guinea-Pig Ileum)pIC50 = 5.04[2]
P2Y1Native (Guinea-Pig Ileum)pIC50 = 4.85[2]
P2Y2Recombinant (HEK 293 Cells)pIC50 = 3.86[2]

Signaling Pathways

The primary signaling pathway inhibited by this compound is the P2X1 receptor-mediated cation influx. Upon activation by ATP, the P2X1 receptor channel opens, allowing the influx of Na+ and Ca2+ into the cell. This leads to membrane depolarization and an increase in intracellular calcium, which triggers various downstream cellular responses. This compound competitively blocks this initial step.

P2X1_Signaling_Pathway cluster_membrane Plasma Membrane P2X1 P2X1 Receptor Ca_Influx Na+/Ca2+ Influx P2X1->Ca_Influx Opens Channel ATP ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Ca_Increase [Ca2+]i Increase Ca_Influx->Ca_Increase Response Cellular Response (e.g., Contraction, Aggregation) Depolarization->Response Ca_Increase->Response TEVC_Workflow A Inject Xenopus Oocyte with P2X1 cRNA B Incubate (2-5 days) A->B C Mount Oocyte in Recording Chamber B->C D Impale with Two Electrodes (Voltage & Current) C->D E Voltage Clamp at -60 mV D->E F Apply ATP (Agonist) Record Inward Current E->F G Pre-incubate with this compound F->G H Co-apply this compound + ATP Record Inhibited Current G->H I Data Analysis (IC50 Calculation) H->I

References

Methodological & Application

Application Notes and Protocols for NF449 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3][4] It exhibits high affinity for the P2X1 receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular processes.[1][2][3][4] Additionally, this compound has been identified as a selective antagonist of the Gs alpha (Gsα) subunit of heterotrimeric G proteins, thereby inhibiting the adenylyl cyclase signaling cascade.[1][5] This dual activity allows for the dissection of two distinct signaling pathways in vitro.

These application notes provide detailed protocols for utilizing this compound in in vitro studies to characterize its effects on both P2X1 receptor and Gsα signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various P2X receptor subtypes and its effect on Gsα-mediated signaling.

Table 1: Inhibitory Activity of this compound on P2X Receptors

Receptor SubtypeIC50 (nM)Source
rat P2X10.28[2][4][5]
rat P2X1+50.69[2][4][5]
rat P2X2+3120[2][4][5]
rat P2X31820[2][4]
rat P2X247000[2][4]
rat P2X4> 300000[2][4]

Table 2: Inhibitory Activity of this compound on G Protein Subunits

G Protein SubunitAssayIC50Source
rat Gsα-sGTP[γS] binding140 nM[1]
rat Giα-1GTP[γS] binding> 10 µM[1]
β-adrenergic receptor-Gs couplingAdenylyl cyclase activity7.9 µM[1]

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Ca²⁺ and Na⁺ into the cell. This increase in intracellular calcium is a key signaling event that triggers various downstream cellular responses. This compound acts as a competitive antagonist, blocking the binding of ATP to the P2X1 receptor and thereby preventing channel opening and subsequent calcium influx.

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_influx Ca²⁺ Influx P2X1->Ca_influx Mediates ATP ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Downstream Downstream Cellular Responses Ca_influx->Downstream Triggers

P2X1 Receptor Signaling Pathway
Gsα Protein Signaling Pathway

The Gsα subunit of heterotrimeric G proteins is activated by G protein-coupled receptors (GPCRs). Activated Gsα stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins and subsequent cellular responses. This compound directly antagonizes the Gsα subunit, preventing its activation of adenylyl cyclase.

Gs_Alpha_Signaling cluster_membrane Cell Membrane GPCR GPCR Gs_alpha Gsα GPCR->Gs_alpha Activates AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes Ligand Ligand Ligand->GPCR Activates Gs_alpha->AC Stimulates This compound This compound This compound->Gs_alpha Inhibits PKA PKA ATP_cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Gsα Protein Signaling Pathway
Experimental Workflow: Characterizing this compound Activity

A general workflow for characterizing the in vitro activity of this compound involves a series of assays to determine its potency and selectivity as a P2X1 receptor antagonist and a Gsα protein inhibitor.

Experimental_Workflow Start Start: Characterize this compound P2X1_assays P2X1 Receptor Assays Start->P2X1_assays Gs_assays Gsα Protein Assays Start->Gs_assays Ca_assay Calcium Influx Assay P2X1_assays->Ca_assay Binding_assay Radioligand Binding Assay P2X1_assays->Binding_assay AC_assay Adenylyl Cyclase Assay Gs_assays->AC_assay Data_analysis Data Analysis & Interpretation Ca_assay->Data_analysis Binding_assay->Data_analysis AC_assay->Data_analysis End End: Determine Potency & Selectivity Data_analysis->End

Experimental Workflow

Experimental Protocols

P2X1 Receptor Antagonism: Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to a P2X1 receptor agonist in the presence and absence of this compound, using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluo-4 AM

  • Pluronic F-127

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (HBSS).

    • Incubate for 10-20 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare the P2X1 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence for each well.

    • Add the agonist to all wells simultaneously using an automated injector, if available.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after agonist addition.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

    • Normalize the data to the vehicle control response (0% inhibition).

    • Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Gsα Protein Antagonism: Forskolin-Stimulated Adenylyl Cyclase Assay

This protocol measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase. This assay is performed in cells that endogenously express Gsα.

Materials:

  • Cells with a functional Gsα-adenylyl cyclase pathway (e.g., HEK293, CHO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Forskolin

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA, HTRF)

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency in appropriate culture vessels.

    • On the day of the experiment, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 15-30 minutes at 37°C.

    • Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10-20 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • cAMP Measurement:

    • Collect the supernatant containing the cytosolic fraction.

    • Determine the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate sample using a standard protein assay.

  • Data Analysis:

    • Normalize the cAMP concentration to the total protein concentration for each sample.

    • Express the data as a percentage of the forskolin-stimulated cAMP production in the absence of this compound.

    • Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

P2X1 Receptor Binding: Competitive Radioligand Binding Assay

This protocol determines the affinity of this compound for the P2X1 receptor by measuring its ability to compete with a radiolabeled P2X1 receptor ligand.

Materials:

  • Cell membranes prepared from cells overexpressing the P2X1 receptor

  • Radiolabeled P2X1 receptor ligand (e.g., [³H]α,β-methylene ATP)

  • This compound

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Non-specific binding control (a high concentration of a non-radiolabeled P2X1 agonist or antagonist)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the following components in order:

      • Binding buffer

      • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

      • Increasing concentrations of this compound (the competitor).

      • For non-specific binding (NSB) wells, add a saturating concentration of a non-labeled P2X1 ligand.

      • For total binding (B₀) wells, add binding buffer instead of a competitor.

  • Incubation:

    • Initiate the binding reaction by adding a fixed amount of cell membrane preparation to each well.

    • Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (B₀) - Non-specific Binding (NSB).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 of this compound.

    • Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols for the Use of NF449 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated cation channel expressed on the surface of human platelets.[1][2] At higher concentrations, this compound can also exhibit antagonistic effects on the P2Y1 receptor, an ADP receptor coupled to Gq signaling.[1][3] Its selectivity makes it a valuable pharmacological tool for investigating the role of P2X1 receptor activation in platelet function, including shape change, calcium mobilization, and aggregation.[4][5] These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation and calcium influx assays, along with data presentation guidelines and representations of the relevant signaling pathways.

Mechanism of Action

This compound primarily functions as a competitive antagonist at the P2X1 receptor, thereby inhibiting the influx of extracellular Ca²⁺ in response to ATP.[1][2] This action blocks the initial phase of platelet activation mediated by ATP released from dense granules of activated platelets or damaged endothelial cells.[1] While highly selective for P2X1, it is important to note its secondary antagonist activity at the P2Y1 receptor at micromolar concentrations, which can inhibit ADP-induced platelet responses.[1][3] this compound displays very weak antagonism towards the P2Y12 receptor.[1]

Data Presentation

The inhibitory effects of this compound on platelet function can be quantified and summarized for comparative analysis. The following table provides a summary of reported IC50 values for this compound against various platelet receptors and functions.

Receptor/FunctionAgonistAssay TypeSpeciesIC50 / pA2Reference
P2X1 Receptor (Shape Change)α,β-methylene ATPShape Change AssayHuman83 ± 13 nM[1][3]
P2X1 Receptor (Calcium Influx)α,β-methylene ATPCalcium Influx AssayHumanpA2 = 7.2 ± 0.1[1][3]
P2Y1 Receptor (Calcium Rise)ADPCalcium Influx AssayHuman5.8 ± 2.2 µM[1][3]
Collagen-Induced AggregationCollagenPlatelet AggregationHumanConcentration-dependent reduction[1][5]

Experimental Protocols

Preparation of Washed Human Platelets

This protocol describes the isolation of washed platelets from whole blood, suitable for aggregation and calcium influx studies.

Materials:

  • Human whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate tubes.

  • Tyrode's buffer (pH 7.4) without calcium.

  • Prostaglandin I2 (PGI2).

  • Apyrase.

  • Centrifuge.

Procedure:

  • Collect human whole blood into tubes containing an anticoagulant (e.g., 1 volume of ACD for 9 volumes of blood).

  • Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully aspirate the PRP and transfer it to a new tube.

  • Add PGI2 to the PRP to a final concentration of 100 ng/mL to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer without calcium, containing PGI2 (100 ng/mL) and apyrase (2 U/mL).

  • Centrifuge the platelet suspension at 1000 x g for 10 minutes.

  • Resuspend the platelet pellet in fresh Tyrode's buffer without calcium and apyrase.

  • Adjust the final platelet concentration to 2-3 x 10⁸ platelets/mL with Tyrode's buffer.

  • Allow the platelets to rest at 37°C for at least 30 minutes before use.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the use of this compound to inhibit agonist-induced platelet aggregation as measured by LTA.

Materials:

  • Washed human platelets (prepared as described above).

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., saline).

  • Platelet agonist (e.g., ADP, collagen, thrombin, or a P2X1-specific agonist like α,β-methylene ATP).

  • Light Transmission Aggregometer.

  • Stir bars.

Procedure:

  • Pre-warm the washed platelet suspension and all reagents to 37°C.

  • Pipette 450 µL of the washed platelet suspension into an aggregometer cuvette containing a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow the platelets to equilibrate for at least 5 minutes with stirring (e.g., 900 rpm).

  • Add 50 µL of the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).

  • Establish a baseline of 0% aggregation (platelet suspension) and 100% aggregation (suspending buffer).

  • Initiate the aggregation recording.

  • Add the platelet agonist (e.g., in a volume of 5-10 µL) to induce aggregation.

  • Monitor the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response is complete.

  • Record the maximum aggregation percentage for each condition.

  • To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the inhibitor.

Intracellular Calcium Influx Assay

This protocol describes the measurement of intracellular calcium mobilization in platelets using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Washed human platelets.

  • Fura-2 AM.

  • Pluronic F-127.

  • This compound stock solution.

  • Platelet agonist.

  • Fluorometer or fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Prepare washed platelets as described previously.

  • Incubate the washed platelets with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Centrifuge the Fura-2-loaded platelets at 1000 x g for 10 minutes and resuspend them in fresh Tyrode's buffer.

  • Adjust the platelet concentration to approximately 1 x 10⁸ platelets/mL.

  • Transfer the Fura-2-loaded platelet suspension to a cuvette or a 96-well plate suitable for fluorescence measurements.

  • Place the sample in the fluorometer and allow it to equilibrate at 37°C.

  • Add the desired concentration of this compound or vehicle control and incubate for 2-5 minutes.

  • Record the baseline fluorescence ratio (340 nm/380 nm excitation).

  • Add the platelet agonist and continuously record the fluorescence ratio for several minutes to monitor the change in intracellular calcium concentration.

  • The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular free calcium.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in P2X1 and P2Y1 receptor-mediated platelet activation and a general workflow for a platelet aggregation experiment using this compound.

P2X1_P2Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Activates ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 Activates This compound This compound This compound->P2X1 Inhibits This compound->P2Y1 Inhibits (at higher conc.) Ca_influx Ca²⁺ Influx P2X1->Ca_influx PLC Phospholipase C (PLC) P2Y1->PLC Shape_Change Shape Change Ca_influx->Shape_Change IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->Shape_Change Aggregation Aggregation PKC->Aggregation Shape_Change->Aggregation

Caption: P2X1 and P2Y1 receptor signaling pathways in platelets and the inhibitory action of this compound.

Platelet_Aggregation_Workflow start Start prep_platelets Prepare Washed Human Platelets start->prep_platelets pre_warm Pre-warm Platelet Suspension and Reagents to 37°C prep_platelets->pre_warm add_platelets Add Platelets to Aggregometer Cuvette pre_warm->add_platelets equilibrate Equilibrate Platelets (5 min with stirring) add_platelets->equilibrate add_this compound Add this compound or Vehicle (Incubate 2-5 min) equilibrate->add_this compound baseline Establish Baseline (0% and 100% Aggregation) add_this compound->baseline add_agonist Add Platelet Agonist baseline->add_agonist record Record Aggregation (5-10 min) add_agonist->record analyze Analyze Data (Max % Aggregation, IC50) record->analyze end End analyze->end

Caption: Experimental workflow for a platelet aggregation assay using this compound.

References

Application Notes and Protocols for NF449 as a P2X1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NF449, a potent and selective antagonist of the P2X1 receptor, in various experimental settings. The information is intended to guide researchers in accurately employing this compound for studying P2X1 receptor function and for potential therapeutic development.

Introduction to this compound

This compound is a suramin analogue that acts as a highly potent and selective antagonist for the P2X1 purinergic receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for isolating and studying the physiological and pathophysiological roles of P2X1 receptors in various systems, including platelet aggregation, smooth muscle contraction, and neurotransmission. Structurally, this compound is a large, polar molecule that competitively inhibits ATP from binding to the P2X1 receptor.[3] Recent cryo-electron microscopy studies have revealed that this compound binds at the interface of neighboring protomers, overlapping with the ATP-binding site, thus preventing channel activation.[4]

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits sub-nanomolar potency at rat P2X1 receptors and demonstrates high selectivity over other P2X receptor subtypes.[1][2][5][6] The following table summarizes the inhibitory concentrations (IC50) of this compound for various recombinant rat P2X receptors.

Receptor SubtypeIC50 (nM)
rP2X10.28[1][2]
rP2X1+50.69[1][2]
rP2X2+3120[1][2]
rP2X31820[1][2]
rP2X247000[1][2]
rP2X4> 300000[1][2]

Signaling Pathway and Mechanism of Action

P2X1 receptors are ATP-gated ion channels. Upon binding of ATP, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane and increases intracellular calcium concentration, triggering various downstream cellular responses. This compound acts as a competitive antagonist, binding to the P2X1 receptor at or near the ATP binding site, thereby preventing ATP-mediated channel activation and subsequent signaling.

P2X1_Signaling_and_NF449_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Binds & Blocks Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Cellular_Response Na_ion->Cellular_Response

P2X1 receptor signaling and this compound inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound octasodium salt

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Refer to the Certificate of Analysis for the batch-specific molecular weight.

  • Calculate the mass of this compound required to prepare a 10 mM stock solution.

  • Dissolve the weighed this compound in nuclease-free water to the final desired concentration.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.

Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on P2X1 receptor-mediated platelet aggregation induced by collagen.

Materials:

  • Platelet-rich plasma (PRP)

  • Collagen (agonist)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Aggregometer

Experimental Workflow:

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_prp Prepare Platelet-Rich Plasma (PRP) preincubate Pre-incubate PRP with This compound or vehicle prep_prp->preincubate prep_this compound Prepare serial dilutions of this compound prep_this compound->preincubate induce_agg Induce aggregation with Collagen preincubate->induce_agg measure Measure aggregation using an aggregometer induce_agg->measure analyze Analyze aggregation curves and calculate IC50 measure->analyze

Workflow for platelet aggregation assay.

Procedure:

  • Prepare platelet-rich plasma (PRP) from whole blood anticoagulated with citrate.

  • Pre-warm the PRP samples to 37°C.

  • In the aggregometer cuvettes, add the desired final concentration of this compound (e.g., in a range of 1 nM to 1 µM) or vehicle control (PBS) to the PRP.

  • Incubate for 5 minutes at 37°C with stirring.

  • Add a submaximal concentration of collagen (e.g., 1-5 µg/mL) to induce platelet aggregation.

  • Record the change in light transmittance for at least 5 minutes to monitor platelet aggregation.

  • Analyze the aggregation curves to determine the percentage of inhibition for each this compound concentration.

  • Calculate the IC50 value of this compound for the inhibition of collagen-induced platelet aggregation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the use of this compound to block P2X1 receptor currents in Xenopus oocytes expressing the receptor.

Materials:

  • Xenopus laevis oocytes expressing recombinant P2X1 receptors

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Recording solution (e.g., ND96)

  • ATP stock solution

  • This compound stock solution

Experimental Workflow:

Electrophysiology_Workflow cluster_setup Setup cluster_rec Recording cluster_analysis Data Analysis prep_oocyte Prepare and inject Xenopus oocytes with P2X1 cRNA clamp_oocyte Clamp oocyte at a holding potential (e.g., -60 mV) prep_oocyte->clamp_oocyte setup_rig Set up TEVC rig and perfusion system setup_rig->clamp_oocyte apply_atp Apply ATP to elicit a baseline current clamp_oocyte->apply_atp apply_this compound Apply this compound followed by co-application with ATP apply_atp->apply_this compound washout Washout this compound and re-apply ATP apply_this compound->washout analyze Measure current amplitudes and calculate % inhibition washout->analyze

Workflow for two-electrode voltage clamp electrophysiology.

Procedure:

  • Prepare and inject Xenopus oocytes with cRNA encoding the P2X1 receptor. Incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

  • Clamp the oocyte at a holding potential of -60 mV.

  • Perfuse the oocyte with recording solution.

  • To establish a baseline response, apply a concentration of ATP that elicits a submaximal current (e.g., EC50 concentration).

  • Wash the oocyte with the recording solution until the current returns to baseline.

  • Pre-apply this compound at the desired concentration for 1-2 minutes.

  • Co-apply this compound and ATP and record the resulting current.

  • Wash out this compound and re-apply ATP to check for reversibility of the block.

  • Repeat with a range of this compound concentrations to generate a concentration-response curve and determine the IC50.

Calcium Imaging Assay

This protocol outlines the use of this compound to inhibit P2X1 receptor-mediated calcium influx in cultured cells.

Materials:

  • Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ATP stock solution

  • This compound stock solution

  • Fluorescence microscope or plate reader

Experimental Workflow:

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate P2X1-expressing cells on coverslips or microplates load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye establish_baseline Establish a stable baseline fluorescence load_dye->establish_baseline preincubate Pre-incubate with This compound or vehicle establish_baseline->preincubate stimulate Stimulate with ATP preincubate->stimulate record_fluorescence Record changes in fluorescence stimulate->record_fluorescence analyze Calculate the change in intracellular calcium and % inhibition record_fluorescence->analyze

Workflow for calcium imaging assay.

Procedure:

  • Plate the P2X1-expressing cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Place the coverslip or plate in the imaging setup and establish a stable baseline fluorescence recording.

  • Add this compound at the desired final concentration and incubate for 5-10 minutes.

  • Add ATP (at a concentration that gives a robust calcium response, e.g., EC80) to stimulate the P2X1 receptors.

  • Record the fluorescence intensity changes over time.

  • Analyze the data by measuring the peak fluorescence change in response to ATP in the presence and absence of this compound.

  • Calculate the percentage of inhibition for each this compound concentration to determine the IC50.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in water.[1] Ensure complete dissolution before use.

  • Specificity: While highly selective for P2X1, at higher concentrations, this compound may show off-target effects on other P2Y receptors. It is crucial to use the lowest effective concentration to maintain selectivity.

  • Competitive Antagonism: As a competitive antagonist, the apparent potency of this compound can be influenced by the concentration of the agonist (ATP) used.[3] It is important to keep the agonist concentration constant when determining the IC50 of this compound.

  • Reversibility: The inhibitory effect of this compound is generally reversible upon washout. The time required for washout may vary depending on the experimental system.

  • In Vivo Use: this compound has been shown to be effective in vivo.[2] For in vivo studies, appropriate vehicle controls and dose-response experiments are necessary to determine the optimal concentration and delivery route. At a dose of 10 mg/kg, this compound selectively inhibits P2X1-mediated platelet aggregation in mice, while a higher dose of 50 mg/kg can lead to non-selective inhibition of P2Y1 and/or P2Y12 receptors.

References

Application Notes and Protocols for In Vivo Administration of NF449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of NF449, a potent and selective P2X1 receptor antagonist. The information is compiled from various research articles and is intended to guide researchers in designing and executing in vivo experiments.

Introduction

This compound is a highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] P2X1 receptors are expressed on various cell types, including platelets and smooth muscle cells, and are implicated in processes such as thrombosis and inflammation. In vivo studies have demonstrated the antithrombotic potential of this compound. These notes provide detailed protocols for the preparation and administration of this compound for in vivo experiments, with a focus on intravenous delivery in murine models.

Data Presentation

Table 1: In Vivo Efficacy of Intravenously Administered this compound in Mice
Dose (mg/kg)Animal ModelAdministration RouteKey FindingsReference
10Systemic Thromboembolism (Collagen and Adrenaline-induced)Intravenous (i.v.)Selectively inhibited P2X1 receptor, leading to decreased intravascular platelet aggregation.[3]
50Systemic Thromboembolism (Collagen and Adrenaline-induced)Intravenous (i.v.)Inhibited P2X1, P2Y1, and P2Y12 receptors, resulting in a more significant reduction in platelet consumption.[3]
10Laser-induced injury of mesenteric arteriolesIntravenous (i.v.)Dose-dependently reduced the size of thrombi.[3]
10Experimental Transfusion-Related Acute Lung Injury (TRALI)Intravenous (i.v.)Provided maximal protection when administered before each step of the two-hit model.[4]

Signaling Pathway

This compound is a competitive antagonist of the P2X1 receptor. The binding of the endogenous ligand, ATP, to the P2X1 receptor normally triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization and the activation of various downstream signaling cascades, which can lead to platelet aggregation and smooth muscle contraction. This compound blocks the binding of ATP to the P2X1 receptor, thereby preventing these downstream effects.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Blocks Ca_ion Ca²⁺ Influx P2X1->Ca_ion Na_ion Na⁺ Influx P2X1->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling Depolarization->Downstream Response Cellular Response (e.g., Platelet Aggregation) Downstream->Response

Figure 1. this compound blocks ATP-mediated P2X1 receptor signaling.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline solution[5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.

  • Dissolution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of sterile 0.9% saline to achieve the desired final concentration. This compound is soluble in water.[6]

    • Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.

  • Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, keep the solution at 4°C for no longer than a few hours. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice

Materials:

  • Prepared sterile this compound solution

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

  • 70% ethanol wipes

  • Sterile insulin syringes (e.g., 29-31 gauge)

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Place the mouse in a suitable restrainer to immobilize the animal and expose the tail.

    • To facilitate visualization of the lateral tail veins, the tail can be warmed using a heat lamp for a short period. Be cautious to avoid overheating the tail.

    • Clean the tail with a 70% ethanol wipe.

  • Injection:

    • Load the sterile this compound solution into an insulin syringe. Ensure there are no air bubbles in the syringe.

    • The recommended maximum intravenous injection volume for a mouse is 5 ml/kg.[6] For a 25g mouse, this would be a maximum of 125 µl. It is advisable to use a volume of around 100 µl.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Carefully insert the needle into the vein. A successful entry is often indicated by a small flash of blood in the hub of the needle.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein, and you should withdraw and re-attempt.

  • Post-injection Care:

    • After injecting the full volume, slowly withdraw the needle.

    • Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: In Vivo Thrombosis Model - Collagen and Adrenaline-Induced Thromboembolism

This protocol describes a widely used model to induce acute systemic thromboembolism in mice to evaluate the efficacy of antithrombotic agents like this compound.[3][7]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Collagen solution

  • Epinephrine (adrenaline) solution

  • Sterile 0.9% saline

  • Mouse restrainers

  • Sterile syringes and needles

Experimental Workflow:

Thrombosis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_induction Thrombosis Induction cluster_observation Observation and Endpoint Animal_Prep Acclimatize and weigh mice Group_Allocation Randomly allocate mice to treatment and control groups Animal_Prep->Group_Allocation NF449_Admin Administer this compound (i.v.) to the treatment group Group_Allocation->NF449_Admin Vehicle_Admin Administer vehicle (saline, i.v.) to the control group Group_Allocation->Vehicle_Admin Thrombosis_Induction Inject collagen and adrenaline mixture (i.v.) NF449_Admin->Thrombosis_Induction Vehicle_Admin->Thrombosis_Induction Monitoring Monitor for signs of thromboembolism (e.g., paralysis) Thrombosis_Induction->Monitoring Endpoint Record survival/paralysis rate at a defined endpoint Monitoring->Endpoint

References

Application Notes and Protocols for Studying Smooth Muscle Contraction with NF449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated cation channel.[1][2] In smooth muscle tissues, the activation of P2X1 receptors by extracellular ATP leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and subsequent muscle contraction.[3][4][5] This makes this compound an invaluable pharmacological tool for investigating the role of purinergic signaling in the physiological and pathophysiological regulation of smooth muscle tone, particularly in vascular, bladder, and reproductive tissues.[6][7][8] These application notes provide detailed protocols and data for utilizing this compound to study its effects on smooth muscle contraction.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor.[9] By binding to the receptor, it prevents the binding of the endogenous agonist, ATP, thereby inhibiting the opening of the ion channel and blocking the downstream signaling cascade that leads to smooth muscle contraction.[4] Its high selectivity for the P2X1 subtype over other P2X receptors makes it an excellent tool for dissecting the specific contribution of this receptor in complex biological systems.[1][8]

Data Presentation

Table 1: Potency of this compound at Recombinant P2X Receptor Subtypes

Receptor SubtypeSpeciesIC₅₀ ValueReference
P2X1Rat0.28 nM[2]
P2X1+5Rat0.69 nM[2]
P2X2+3Rat120 nM[2]
P2X1Human~1 nM[8]
P2X2Human~1.5 µM[8]
P2X7Human40 µM[9]

Table 2: Antagonistic Potency (pIC₅₀) of this compound at Native and Recombinant P2X1 Receptors

Receptor TypePreparationpIC₅₀Reference
Native P2X1Rat Vas Deferens7.15[1]
Recombinant P2X1Oocytes9.54[1]

pIC₅₀ is the negative logarithm of the IC₅₀ value.

Signaling Pathways and Experimental Workflows

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Cation Channel) ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx Depolarization Membrane Depolarization Contraction Smooth Muscle Contraction Depolarization->Contraction Ca_influx->Depolarization Na_influx->Depolarization

P2X1 receptor signaling pathway in smooth muscle contraction.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Smooth Muscle (e.g., Mesenteric Artery) A2 Cut into Strips/Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate Tissue (e.g., 60 min) A3->B1 B2 Pre-incubate with this compound (or vehicle) B1->B2 B3 Induce Contraction (e.g., ATP analog or EFS) B2->B3 B4 Record Isometric Tension B3->B4 C1 Measure Contraction Amplitude B4->C1 C2 Construct Dose-Response Curves C1->C2 C3 Calculate IC₅₀ / % Inhibition C2->C3

Experimental workflow for studying this compound on smooth muscle contraction.

Experimental Protocols

Protocol 1: Inhibition of ATP-Mediated Vasoconstriction in Isolated Arterial Rings

This protocol is designed to assess the inhibitory effect of this compound on P2X1 receptor-mediated contraction of vascular smooth muscle.

Materials:

  • Isolated arterial rings (e.g., mouse mesenteric artery)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • This compound (stock solution in distilled water)

  • α,β-methylene ATP (P2X1 receptor agonist, stock solution in distilled water)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired artery (e.g., mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, clean the artery of surrounding adipose and connective tissue.

    • Cut the artery into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Test:

    • To check the viability of the tissue, induce a contraction with a high concentration of KCl (e.g., 60 mM).

    • After the contraction reaches a plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Antagonist Incubation:

    • Pre-incubate the arterial rings with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle (distilled water) for 15-30 minutes.

  • Agonist-Induced Contraction:

    • Generate a cumulative concentration-response curve to the P2X1 agonist, α,β-methylene ATP (e.g., 10 nM to 100 µM).

    • Record the isometric tension at each concentration until a stable plateau is reached.

  • Data Analysis:

    • Measure the peak contractile response at each agonist concentration.

    • Express the contraction as a percentage of the maximal response to KCl.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition.

Protocol 2: Inhibition of Neurogenic Contractions in Bladder Smooth Muscle Strips

This protocol is used to investigate the role of P2X1 receptors in nerve-mediated smooth muscle contraction using electrical field stimulation (EFS).

Materials:

  • Urinary bladder smooth muscle strips

  • Tyrode's solution (in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.4 NaH₂PO₄, 11.9 NaHCO₃, 5.6 glucose)

  • This compound

  • Atropine (to block muscarinic receptors)

  • Prazosin (to block α1-adrenergic receptors)

  • Isolated organ bath system with platinum electrodes for EFS

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Dissect the urinary bladder and place it in ice-cold Tyrode's solution.

    • Remove the mucosa and cut the detrusor muscle into longitudinal strips (e.g., 2 x 10 mm).

  • Mounting and Equilibration:

    • Mount the muscle strips in the organ bath chambers between the platinum electrodes.

    • Apply an initial tension of 1 g and allow for a 60-minute equilibration period with washes every 20 minutes.

  • Electrical Field Stimulation (EFS):

    • To elicit neurogenic contractions, apply EFS at varying frequencies (e.g., 2-32 Hz), with a fixed pulse duration (e.g., 0.5 ms) and voltage (e.g., 80 V) for a set duration (e.g., 10 seconds).

    • Establish a stable and reproducible frequency-response curve.

  • Pharmacological Blockade:

    • To isolate the purinergic component of the neurogenic contraction, add atropine (e.g., 1 µM) and prazosin (e.g., 1 µM) to the bath to block cholinergic and adrenergic responses, respectively.

    • Re-run the EFS frequency-response curve to measure the atropine- and prazosin-resistant (i.e., purinergic) contractions.

  • This compound Inhibition:

    • In the continued presence of atropine and prazosin, incubate the tissue with this compound (e.g., 1 µM) for 15-20 minutes.

    • Repeat the EFS frequency-response curve.

  • Data Analysis:

    • Measure the amplitude of the contractile responses at each frequency.

    • Compare the frequency-response curves before and after the addition of this compound to quantify the inhibition of the purinergic component of the neurogenic contraction.

This compound is a powerful and selective tool for elucidating the role of P2X1 receptors in smooth muscle physiology. The protocols outlined above provide a framework for researchers to investigate the contribution of ATP-mediated purinergic signaling to smooth muscle contraction in various tissues. By utilizing this compound, scientists can gain valuable insights into the mechanisms underlying physiological processes such as blood pressure regulation and bladder control, and explore the potential of P2X1 receptors as therapeutic targets in a range of disorders.

References

Application Notes and Protocols for NF449 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and highly selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). P2X1 receptor activation leads to a rapid influx of cations, including calcium (Ca²⁺), which plays a crucial role in various physiological processes.[1] Consequently, the modulation of P2X1 activity is a key area of interest in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging experiments to study P2X1 receptor function.

Mechanism of Action

This compound acts as a reversible competitive antagonist at the P2X1 receptor.[2] It binds to the receptor, preventing ATP from binding and subsequently blocking the influx of ions.[3] This inhibitory effect is highly selective for the P2X1 subtype over other P2X receptors, making this compound an excellent tool for isolating and studying P2X1-mediated signaling pathways.

Quantitative Data Summary

The inhibitory potency of this compound varies across different P2X receptor subtypes, highlighting its selectivity for P2X1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Receptor SubtypeIC50 (nM)SpeciesComments
rP2X10.28Rat
hP2X10.05HumanAt 1 µM ATP[2]
rP2X1+50.69RatHeteromeric receptor
rP2X2+3120RatHeteromeric receptor
rP2X31820Rat
rP2X247000Rat
P2X4>300000Rat
hP2X740000HumanAt 100 µM ATP[2]

Signaling Pathway

The activation of the P2X1 receptor by ATP initiates a signaling cascade that results in an increase in intracellular calcium. This process is fundamental to the physiological functions mediated by this receptor.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Binds & Activates Ca_ion Ca²⁺ P2X1_Receptor->Ca_ion Opens Channel (Ca²⁺ Influx) This compound This compound This compound->P2X1_Receptor Binds & Inhibits Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response Triggers

Caption: P2X1 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging using a Fluorescent Plate Reader

This protocol outlines the steps for a cell-based calcium imaging assay to assess the antagonist activity of this compound on P2X1 receptors.

Materials:

  • Cells expressing P2X1 receptors (e.g., HEK293-P2X1, platelets, or smooth muscle cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound

  • ATP (agonist)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the cell culture medium from the wells.

    • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Wash Step:

    • Gently remove the dye-loading buffer.

    • Wash the cells 2-3 times with HBSS to remove extracellular dye.

    • After the final wash, add a final volume of HBSS to each well.

  • Compound Addition (this compound):

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light. This allows the antagonist to bind to the receptors.

  • Agonist Addition and Data Acquisition:

    • Prepare a solution of ATP in HBSS at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for each well.

    • Inject the ATP solution into the wells while continuously recording the fluorescence.

    • Continue recording until the calcium signal peaks and begins to decline.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control (ATP alone).

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Seeding Seed P2X1-expressing cells in microplate Start->Cell_Seeding Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Antagonist_Incubation Incubate with This compound Wash->Antagonist_Incubation Data_Acquisition Measure baseline fluorescence and inject ATP Antagonist_Incubation->Data_Acquisition Analysis Analyze fluorescence data to determine IC50 Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for a calcium imaging experiment using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X1 receptor in calcium signaling. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to characterize the effects of this potent and selective antagonist. Proper experimental design, including appropriate cell systems, controls, and data analysis methods, is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring NF449 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X1 receptors are implicated in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation, making them a significant target for therapeutic intervention.[3][4] this compound has also been identified as a selective antagonist for Gsα-family G proteins.[5] These application notes provide detailed protocols for key in vitro and cellular assays to accurately measure the efficacy of this compound in a research setting.

Mechanism of Action: P2X1 Receptor Antagonism

This compound acts as a competitive antagonist at the P2X1 receptor.[6] Upon binding, it blocks the conformational changes induced by ATP, thereby preventing the influx of cations (primarily Ca2+ and Na+) into the cell.[3] This inhibition of ion flux disrupts downstream signaling pathways that are dependent on P2X1 receptor activation. The efficacy of this compound is therefore determined by its ability to prevent these ATP-mediated cellular responses.

cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_Influx Ca²+ Influx P2X1->Ca_Influx Allows ATP ATP (Agonist) ATP->P2X1 Activates This compound This compound (Antagonist) This compound->P2X1 Blocks Downstream Downstream Cellular Responses Ca_Influx->Downstream Initiates

Figure 1: Simplified signaling pathway of this compound action at the P2X1 receptor.

Quantitative Efficacy Data of this compound

The following tables summarize the inhibitory concentrations (IC50) of this compound across various P2X receptor subtypes and experimental systems.

Receptor SubtypeReported IC50Cell/System UsedReference
rat P2X10.28 nMRecombinant expression[2]
human P2X10.05 nMXenopus oocytes[6]
rat P2X1+50.69 nMRecombinant expression[2]
rat P2X247,000 nMRecombinant expression[2]
rat P2X2+3120 nMRecombinant expression[2]
rat P2X31,820 nMRecombinant expression[2]
P2X4>300,000 nMRecombinant expression[2]
human P2X740,000 nMXenopus oocytes[6]

Experimental Protocols

Intracellular Calcium Influx Assay

This assay is a fundamental method for assessing the antagonistic properties of this compound on P2X1 receptor function by measuring changes in intracellular calcium.

start Start: Culture Cells Expressing P2X1 load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash pre_incubate Pre-incubate cells with varying concentrations of this compound wash->pre_incubate stimulate Stimulate cells with a P2X1 agonist (e.g., ATP or α,β-meATP) pre_incubate->stimulate measure Measure fluorescence intensity (proportional to intracellular Ca²+) stimulate->measure analyze Analyze data to determine IC50 of this compound measure->analyze

Figure 2: Experimental workflow for the intracellular calcium influx assay.

Methodology:

  • Cell Preparation:

    • Culture cells endogenously expressing or transfected with the P2X1 receptor (e.g., HEK293-P2X1 cells) in a suitable medium.

    • Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • This compound Incubation:

    • Wash the cells twice with HBSS to remove any extracellular dye.

    • Add HBSS containing various concentrations of this compound to the appropriate wells. Include a vehicle control (HBSS without this compound).

    • Incubate for 10-20 minutes at room temperature.

  • Stimulation and Measurement:

    • Prepare a solution of a P2X1 receptor agonist, such as ATP or its more stable analog α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (EC80).

    • Place the 96-well plate into a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well, representing the intracellular calcium response.

    • Normalize the responses to the control (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (Impedance-Based)

This assay measures the effect of this compound on cell proliferation, particularly in cell types where P2X1 receptor activation influences cell growth.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., human coronary smooth muscle cells) in specialized microelectronic sensor arrays (e.g., E-plates) at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • After allowing the cells to adhere and stabilize (typically 12-24 hours), replace the medium with fresh medium containing the desired concentrations of this compound.

    • Include wells with a known inhibitor of proliferation as a positive control, a vehicle control, and a P2X1 agonist (e.g., α,β-meATP) to assess the antagonistic effect of this compound on agonist-induced changes in proliferation.[7]

  • Impedance Measurement:

    • Place the E-plate in the real-time cell analysis instrument, which continuously measures the electrical impedance across the microelectrodes.

    • The impedance measurement, represented as a "Cell Index," is proportional to the number of cells and their adhesion quality.

    • Monitor the Cell Index over several days.

  • Data Analysis:

    • Plot the Cell Index over time for each treatment condition.

    • Compare the growth curves of this compound-treated cells to the control cells.

    • The efficacy of this compound is determined by its ability to reverse the anti-proliferative effects of a P2X1 agonist.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the ion channel activity of the P2X1 receptor and the inhibitory effect of this compound. It is typically performed in Xenopus laevis oocytes expressing the receptor.[8]

start Start: Prepare Xenopus oocytes inject Inject oocytes with P2X1 receptor cRNA start->inject incubate Incubate oocytes for 2-6 days to allow receptor expression inject->incubate setup Place oocyte in recording chamber and impale with two microelectrodes incubate->setup clamp Voltage-clamp the oocyte at a holding potential of -60 mV setup->clamp apply_agonist Apply ATP (EC90 concentration) and record inward current clamp->apply_agonist apply_antagonist Perfuse with this compound for 5 min, then co-apply with ATP apply_agonist->apply_antagonist record Record the inhibited inward current apply_antagonist->record analyze Calculate percent inhibition and determine IC50 record->analyze

Figure 3: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the human or rat P2X1 receptor.

    • Incubate the injected oocytes for 2-6 days in a suitable buffer (e.g., ND96) to allow for receptor expression on the cell surface.[8]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage sensing, one for current injection).

    • Using a TEVC amplifier, clamp the oocyte membrane potential at a holding potential of -60 mV.[8]

  • Drug Application:

    • Establish a stable baseline current.

    • Apply a near-maximal effective concentration (EC90) of ATP for a short duration (e.g., 3 seconds) via a perfusion system to elicit an inward current.[8]

    • After a washout period, perfuse the chamber with a solution containing this compound for a set time (e.g., 5 minutes) before co-applying it with the same concentration of ATP.[8]

    • Repeat this process for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percent inhibition against the this compound concentration to generate a concentration-response curve and determine the IC50.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for quantifying the efficacy of this compound as a P2X1 receptor antagonist. The choice of assay will depend on the specific research question, available equipment, and desired endpoint. For direct measurement of channel blockade, TEVC is the gold standard. For higher-throughput screening and assessment of downstream signaling, calcium influx assays are highly effective. Proliferation and migration assays provide valuable insights into the functional consequences of P2X1 inhibition in relevant cellular models. Consistent application of these protocols will ensure accurate and reproducible characterization of this compound's efficacy.

References

Troubleshooting & Optimization

nf449 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NF449. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective antagonist for the P2X1 purinergic receptor.[1][2][3] It is a derivative of suramin and exhibits significantly higher potency for P2X1 receptors compared to other P2X subtypes (P2X3, P2Y1, P2Y2, or P2Y11).[1] Additionally, this compound acts as a selective antagonist for the Gsα subunit of G proteins.[2][4][5] This dual activity allows it to inhibit both ion channel function and G protein-coupled receptor (GPCR) signaling pathways.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in water and DMSO.[5] For aqueous solutions, a concentration of up to 25 mg/mL can be achieved. In DMSO, a concentration of 10 mg/mL is possible with the aid of ultrasonication, warming, and heating to 60°C.[5] It is important to use newly opened, hygroscopic DMSO to ensure optimal solubility.[5] One supplier notes solubility in distilled water at up to 100 mg/mL.

Q3: How should this compound stock solutions be prepared and stored?

For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[5] Some suppliers recommend storing the solid compound at -20°C for long-term stability (≥ 4 years).[1] Another source suggests storing the solid at room temperature.[2][6] Given the conflicting information, it is prudent to refer to the manufacturer's specific recommendations.

Troubleshooting Guide

Issue: My this compound is not dissolving properly.

  • Solution 1: Use appropriate solvent and aids. For aqueous solutions, gentle warming can aid dissolution.[7] For DMSO, the use of ultrasonication and heating to 60°C is recommended.[5] Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5]

  • Solution 2: Check the concentration. Do not exceed the maximum recommended concentrations. For water, this is typically around 25 mg/mL, and for DMSO, it is 10 mg/mL.[5]

  • Solution 3: Verify the quality of the compound. The product is supplied with a high degree of hydration and may contain residual NaCl, which can vary between batches.[2][6][8] Refer to the Certificate of Analysis for batch-specific information.

Issue: I am observing precipitation of this compound in my cell culture media.

  • Solution 1: Prepare fresh dilutions. It is recommended to prepare fresh dilutions of this compound for your experiments from a concentrated stock solution.[9]

  • Solution 2: Check for solvent compatibility. When diluting a DMSO stock solution into aqueous media, ensure the final concentration of DMSO is low and compatible with your cell type. High concentrations of DMSO can cause compounds to precipitate.

  • Solution 3: Filter the final working solution. Before adding to your cells, filter the final diluted solution of this compound through a 0.22 μm filter to remove any potential micro-precipitates.[5]

Issue: I am not seeing the expected inhibitory effect in my experiment.

  • Solution 1: Confirm the receptor subtype. this compound is highly selective for the P2X1 receptor.[2] Ensure that your experimental system expresses this specific receptor. Its potency is significantly lower at other P2X and P2Y receptors.[2][3]

  • Solution 2: Verify the G protein coupling. If you are investigating GPCR signaling, confirm that the receptor of interest couples to the Gsα subunit, as this compound is a selective antagonist for this G protein.[4][5]

  • Solution 3: Check for compound degradation. Ensure that your stock solutions have been stored correctly and are within the recommended stability period.[5] Prepare fresh solutions if there is any doubt.

Quantitative Data Summary

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water106.64Requires ultrasonic and warming.[5]
Water2517[2]
Water100~66.4
DMSO106.64Requires ultrasonic, warming, and heating to 60°C. Use newly opened DMSO.[5]

Note: The molecular weight of this compound octasodium is approximately 1505.06 g/mol .[2][6] Batch-specific molecular weights may vary due to hydration.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound octasodium powder in a sterile microfuge tube.

  • Solvent Addition:

    • For an aqueous stock solution: Add the required volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 10 mg/mL).

    • For a DMSO stock solution: Add the required volume of anhydrous, molecular biology grade DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Aqueous solution: Gently warm the solution and vortex or sonicate until the powder is completely dissolved.

    • DMSO solution: Use an ultrasonic bath and warm the solution to 60°C until the powder is fully dissolved.

  • Sterilization (for aqueous solutions): Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol is adapted from studies characterizing the antagonist action of this compound at P2X receptors expressed in Xenopus oocytes.[10][11]

  • Oocyte Preparation and Receptor Expression: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired human P2X receptor subunits (e.g., P2X1 and P2X2) and incubate to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

  • Perfusion System: Use a perfusion system to apply solutions to the oocyte. The standard bathing solution is ND96.

  • Antagonist Application: To determine the inhibitory effect of this compound, bath perfuse the oocyte with ND96 solution containing the desired concentration of this compound for 5 minutes.

  • Agonist Application: Co-apply the same concentration of this compound along with an EC90 concentration of ATP (the agonist) through the perfusion system for 3 seconds.

  • Data Acquisition: Record the inward currents evoked by ATP in the presence and absence of this compound.

  • Data Analysis: Calculate the IC50 value for this compound by measuring the inhibition of the ATP-evoked current at various antagonist concentrations.

Visualizations

NF449_Signaling_Pathway cluster_GPCR GPCR Signaling cluster_P2X P2X Receptor Signaling Beta-Adrenergic_Receptor β-Adrenergic Receptor Gs_Protein Gs Protein (α, β, γ subunits) Beta-Adrenergic_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase α subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase P2X1_Receptor P2X1 Receptor Ion_Influx Cation Influx (Na+, Ca2+) P2X1_Receptor->Ion_Influx ATP_agonist ATP ATP_agonist->P2X1_Receptor Binds and activates This compound This compound This compound->Gs_Protein Inhibits Gsα This compound->P2X1_Receptor Antagonizes

Caption: this compound's dual mechanism of action.

NF449_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay Weigh Weigh this compound Powder Dissolve Dissolve in Water or DMSO (with warming/sonication) Weigh->Dissolve Filter Filter-Sterilize (0.22 µm filter) Dissolve->Filter Store Aliquot and Store (-20°C or -80°C) Filter->Store Dilute Prepare Working Solution in Cell Culture Medium Store->Dilute Pre-incubate Pre-incubate Cells with this compound Dilute->Pre-incubate Stimulate Add Agonist (e.g., ATP) Pre-incubate->Stimulate Measure Measure Cellular Response (e.g., Ca2+ influx, cAMP levels) Stimulate->Measure

Caption: General experimental workflow for using this compound.

References

Technical Support Center: NF449 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NF449, a potent and selective P2X1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am using this compound to antagonize the P2X1 receptor, but I am observing unexpected cellular responses. What could be the cause?

A1: While this compound is a highly potent and selective antagonist of the P2X1 receptor, it is known to interact with other purinergic receptors and G proteins, which could lead to unexpected cellular responses. At higher concentrations, this compound can exhibit antagonist activity at other P2X receptor subtypes (e.g., P2X3) and P2Y receptors.[1][2] Additionally, this compound has been identified as a Gsα-selective G protein antagonist. It has also been shown to inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2). Therefore, it is crucial to consider these potential off-target interactions when interpreting your experimental data.

Troubleshooting Steps:

  • Confirm this compound Concentration: Ensure you are using the lowest effective concentration of this compound to selectively block P2X1 receptors. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.

  • Use Selective Agonists/Antagonists: To dissect the involvement of other purinergic receptors, use more selective agonists or antagonists for the suspected off-target receptors in control experiments.

  • Control for Gsα Inhibition: If your signaling pathway of interest involves Gsα activation, consider experiments that can directly measure cAMP levels or use alternative methods to stimulate the pathway that bypass the G protein, if possible.

  • Assess HMGA2-related effects: If your experimental observations could be related to changes in gene transcription or cell proliferation, investigate potential alterations in the expression of HMGA2 target genes.

Q2: What are the known off-target interactions of this compound, and at what concentrations do they occur?

A2: this compound exhibits a high degree of selectivity for the P2X1 receptor. However, off-target effects have been documented for other purinergic receptors and G proteins, typically at higher concentrations. The table below summarizes the known inhibitory activities of this compound.

Quantitative Data: this compound Inhibitory Activity Profile

TargetSpeciesIC50 / pIC50Reference
P2X1 Receptor Rat (recombinant)IC50: 0.28 nM (pIC50: 9.55)[3]
Rat (native)pIC50: 7.15[1]
Human (recombinant)IC50: 0.05 nM (pA2: 10.7)[4]
P2X1+5 Receptor Rat (recombinant)IC50: 0.69 nM[3]
P2X2 Receptor Rat (recombinant)IC50: 47,000 nM (47 µM)[3]
P2X2+3 Receptor Rat (recombinant)IC50: 120 nM[3]
P2X3 Receptor Rat (recombinant)IC50: 1,820 nM (1.82 µM)[3]
Guinea Pig (native)pIC50: 5.04[1]
P2X4 Receptor Rat (recombinant)IC50: >300,000 nM (>300 µM)[3]
P2X7 Receptor Human (recombinant)IC50: 40 µM[4]
P2Y1 Receptor Guinea Pig (native)pIC50: 4.85[1][2]
P2Y2 Receptor Human (HEK293 cells)pIC50: 3.86[1]
P2Y11 Receptor pIC50: < 4.5[2]
Gsα Protein Gsα-selective antagonist
HMGA2 Inhibits DNA-binding activity
Ecto-nucleotidases pIC50: < 3.5[1]

Q3: How can I experimentally validate potential off-target effects of this compound in my system?

Experimental Protocols

Radioligand Binding Assay for Purinergic Receptor Affinity

Objective: To determine the binding affinity of this compound to various purinergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the purinergic receptor subtype of interest (e.g., P2X1, P2X3, P2Y1).

  • Radioligand Incubation: Incubate the cell membranes with a known concentration of a suitable radiolabeled antagonist for the target receptor (e.g., [³H]α,β-methylene ATP for P2X1).

  • Competition Binding: Perform competition binding experiments by adding increasing concentrations of unlabeled this compound to the incubation mixture.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Influx Assay

Objective: To functionally assess the antagonist activity of this compound at P2X and P2Y receptors that signal through calcium mobilization.

Methodology:

  • Cell Culture and Loading: Culture cells expressing the target receptor and load them with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity before stimulation.

  • This compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a sufficient period.

  • Agonist Stimulation: Stimulate the cells with a specific agonist for the receptor of interest (e.g., ATP for P2X receptors, ADP for P2Y1 receptors).

  • Fluorescence Measurement: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the this compound concentration.

cAMP Assay for Gsα Protein Inhibition

Objective: To determine if this compound inhibits Gsα-mediated signaling.

Methodology:

  • Cell Culture and Treatment: Culture cells that express a Gsα-coupled receptor. Treat the cells with varying concentrations of this compound.

  • Gsα Stimulation: Stimulate the cells with a known agonist for the Gsα-coupled receptor (e.g., isoproterenol for β-adrenergic receptors).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Plot the percentage of inhibition of agonist-induced cAMP production against the concentration of this compound to determine the IC50.

Chromatin Immunoprecipitation (ChIP) Assay for HMGA2 DNA-Binding Inhibition

Objective: To assess whether this compound inhibits the binding of HMGA2 to the promoter regions of its target genes.

Methodology:

  • Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Immunoprecipitate the HMGA2-DNA complexes using an antibody specific for HMGA2.

  • DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the amount of specific DNA sequences (promoters of known HMGA2 target genes) in the immunoprecipitated sample relative to an input control.

  • Data Analysis: A significant reduction in the enrichment of target gene promoters in this compound-treated cells compared to control cells indicates inhibition of HMGA2 DNA binding.

Signaling Pathway Diagrams

To aid in understanding the potential impact of this compound's off-target effects, the following diagrams illustrate the canonical signaling pathways of its known off-targets.

P2X1_Signaling ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ion_Channel Ion Channel Opening P2X1->Ion_Channel This compound This compound This compound->P2X1 Inhibits Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Ca_Influx->Cellular_Response Na_Influx->Cellular_Response

Figure 1: P2X1 Receptor Signaling Pathway and this compound Inhibition.

Gs_Alpha_Signaling Ligand Agonist GPCR Gs-coupled GPCR Ligand->GPCR Activates Gs_alpha Gsα GPCR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream This compound This compound This compound->Gs_alpha Inhibits

Figure 2: Gsα Signaling Pathway and Potential Inhibition by this compound.

HMGA2_Signaling cluster_nucleus Nucleus HMGA2 HMGA2 DNA AT-rich DNA regions (Promoters/Enhancers) HMGA2->DNA Binds Transcription_Factors Transcription Factors HMGA2->Transcription_Factors Recruits DNA->Transcription_Factors Recruits Gene_Expression Altered Gene Expression (e.g., cell cycle, proliferation, EMT genes) Transcription_Factors->Gene_Expression Regulates This compound This compound This compound->HMGA2 Inhibits DNA Binding

Figure 3: HMGA2-mediated Transcriptional Regulation and its Inhibition by this compound.

Experimental Workflow for Investigating Off-Target Effects

The following diagram outlines a logical workflow for researchers to follow when investigating potential off-target effects of this compound.

Off_Target_Workflow Start Unexpected Experimental Result with this compound Concentration Verify this compound Concentration and Purity Start->Concentration Literature Review Known Off-Targets (Table 1) Concentration->Literature Hypothesis Formulate Hypothesis: Which off-target might be involved? Literature->Hypothesis P2X P2X Subtypes? Hypothesis->P2X P2Y P2Y Subtypes? Hypothesis->P2Y Gs Gsα Pathway? Hypothesis->Gs HMGA2 HMGA2 Activity? Hypothesis->HMGA2 P2X_exp Perform Selective P2X Agonist/Antagonist Experiments P2X->P2X_exp P2Y_exp Perform Selective P2Y Agonist/Antagonist Experiments P2Y->P2Y_exp Gs_exp Measure cAMP Levels Gs->Gs_exp HMGA2_exp Analyze HMGA2 Target Gene Expression (qPCR/ChIP) HMGA2->HMGA2_exp Analysis Analyze Results and Refine Hypothesis P2X_exp->Analysis P2Y_exp->Analysis Gs_exp->Analysis HMGA2_exp->Analysis

Figure 4: Experimental Workflow for Troubleshooting this compound Off-Target Effects.

Disclaimer: This information is intended for research purposes only. The off-target profile of this compound may not be exhaustive, and it is recommended to perform thorough validation experiments in your specific model system.

References

Navigating NF449 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent P2X1 and Gsα antagonist NF449, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential information, troubleshooting guidance, and protocols to effectively manage this compound in your research.

This compound Properties and Storage

A summary of the key properties and storage recommendations for this compound is provided below.

PropertyData
Chemical Name 4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt
Molecular Formula C41H24N6Na8O29S8
Molecular Weight 1505.06 g/mol
Appearance Crystalline solid
Purity ≥90% (HPLC)
Storage (Solid) Store at -20°C for long-term stability (≥ 4 years). Some suppliers suggest storage at room temperature. Always refer to the manufacturer's recommendation.[1]
Solubility Soluble in water (up to 25 mg/mL) and PBS (pH 7.2) (up to 10 mg/mL).[1][2]
Solution Stability Solutions are unstable and it is highly recommended to prepare them fresh for each experiment.[3] Do not store solutions for long-term use.

Signaling Pathways of this compound

This compound is a potent and selective antagonist of the P2X1 purinergic receptor and also acts as a selective antagonist for the Gs alpha subunit (Gsα) of G proteins.

NF449_Signaling_Pathways This compound Antagonistic Pathways cluster_0 P2X1 Receptor Pathway cluster_1 Gsα G-Protein Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx) P2X1->Ion_Channel Cellular_Response1 Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ion_Channel->Cellular_Response1 Agonist Agonist (e.g., Adrenaline) GPCR GPCR (e.g., β-adrenergic receptor) Agonist->GPCR Activates Gs_alpha Gsα Subunit GPCR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates cAMP cAMP Production AC->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2 This compound This compound This compound->P2X1 Inhibits This compound->Gs_alpha Inhibits

Figure 1: this compound inhibits both the P2X1 receptor and Gsα signaling pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound.

Question: My this compound solution appears to have lost activity. Why is this happening?

Answer: this compound solutions are known to be unstable. It is strongly recommended to prepare solutions fresh immediately before each experiment. If you are observing a loss of activity, it is likely due to the degradation of the compound in your buffer. Avoid freeze-thaw cycles and storing the solution, even at -20°C or -80°C, for extended periods.

Question: I am having trouble dissolving this compound in my buffer. What can I do?

Answer: this compound is a large, highly charged molecule. While it is soluble in aqueous buffers like water and PBS, its solubility can be affected by the pH and ionic strength of the buffer. If you encounter solubility issues, try the following:

  • Ensure the solid material has been properly stored and has not degraded.

  • Prepare a concentrated stock solution in high-purity water first, then dilute it into your experimental buffer.

  • Gentle vortexing or sonication can aid in dissolution.

  • Ensure the pH of your final solution is within a neutral range (around 7.0-7.4), as extreme pH values may affect solubility and stability.

Question: How can I be sure that the observed effect in my experiment is due to this compound and not a degradation product?

Answer: The best practice is to always use freshly prepared solutions. To confirm the integrity of your this compound solution, you can perform a quality control check. This could involve analytical methods like HPLC to check for the presence of degradation products or a functional assay with a known positive control to verify its antagonistic activity before proceeding with your main experiments.

Question: Can I use buffers other than PBS or TRIS?

Answer: While PBS and TRIS are commonly used, the stability of this compound in other buffers has not been extensively reported. If you need to use a different buffer system, it is crucial to perform a stability assessment to ensure that the buffer components do not accelerate the degradation of this compound. The experimental protocol provided below can be adapted for this purpose.

Experimental Protocol: Assessing this compound Stability in a Novel Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer. The primary method for assessing stability is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradation products.

Objective: To determine the degradation rate of this compound in a user-defined experimental buffer over time at different storage temperatures.

Materials:

  • This compound solid compound

  • User-defined experimental buffer (e.g., HEPES, bicarbonate buffer)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound solid.

    • Dissolve it in high-purity water to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This stock solution should be prepared fresh.

  • Preparation of Experimental Samples:

    • Dilute the this compound stock solution into your experimental buffer to the final working concentration used in your assays.

    • Prepare a sufficient volume to draw aliquots at multiple time points.

    • Dispense aliquots into separate, clearly labeled autosampler vials for each time point and temperature condition.

  • Incubation:

    • Place the vials at the desired storage temperatures (e.g., 4°C, 25°C/room temperature, and 37°C).

    • A "time zero" (T0) sample should be analyzed immediately after preparation.

  • Sample Analysis by HPLC:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the vials from each temperature condition.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the this compound peak from any potential degradation product peaks.

    • Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • Plot the percentage of remaining this compound against time for each temperature condition.

    • From this data, you can estimate the half-life (t½) of this compound in your specific buffer and at different temperatures.

NF449_Stability_Workflow Experimental Workflow for this compound Stability Testing A Prepare Fresh this compound Stock Solution in Water B Dilute Stock into Experimental Buffer A->B C Aliquot into Vials for Each Time Point & Temperature B->C D Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) C->D E Analyze T0 Sample Immediately by HPLC C->E F Analyze Samples at Predetermined Time Points D->F G Quantify this compound Peak Area E->G F->G H Calculate % Remaining this compound vs. Time G->H I Determine Degradation Rate and Half-life H->I

Figure 2: A stepwise workflow for assessing the stability of this compound in a chosen experimental buffer.

By following these guidelines and protocols, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data when working with this compound.

References

Troubleshooting NF449: A Guide to Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when using NF449, a potent P2X1 receptor antagonist. By addressing common issues and providing detailed protocols and data, this guide aims to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing variable potency (IC50) of this compound in my experiments?

Inconsistent IC50 values for this compound can arise from several factors, ranging from experimental setup to reagent handling. Here are the most common causes and their solutions:

  • ATP Concentration: this compound is a competitive antagonist, meaning its apparent potency is dependent on the concentration of the agonist (ATP) used.[1] Higher concentrations of ATP will require higher concentrations of this compound to achieve the same level of inhibition, thus shifting the IC50 value.

    • Solution: Always use a fixed, sub-maximal (EC50 to EC80) concentration of ATP in your assays to ensure consistent and comparable IC50 values for this compound. Meticulously control and report the ATP concentration used in your experiments.

  • Receptor Subtype and Species Differences: The potency of this compound can vary between different P2X receptor subtypes and across species. For example, it is significantly more potent at the human P2X1 receptor than at the rat P2X1 receptor.[2]

    • Solution: Confirm the species and subtype of the P2X1 receptor you are studying. Refer to published data for expected potency ranges for your specific experimental system.

  • Solubility and Aggregation: this compound is a large, polar molecule which may present solubility challenges in certain buffers, potentially leading to aggregation and a decrease in the effective concentration.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., water or aqueous buffers). Visually inspect solutions for any precipitation. Sonication may help to dissolve the compound fully. It is advisable to determine the solubility of this compound in your specific experimental buffer.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound, reducing its effective concentration and potency.

    • Solution: Aliquot stock solutions of this compound into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended by the supplier.

Q2: I suspect off-target effects are influencing my results. How can I confirm and mitigate this?

While this compound is highly selective for the P2X1 receptor, it can interact with other receptors and proteins, especially at higher concentrations.[2]

  • Concentration-Dependence: Off-target effects are typically observed at concentrations significantly higher than the IC50 for the primary target.

    • Solution: Perform dose-response curves to determine the lowest effective concentration of this compound for your desired effect. Whenever possible, use concentrations that are well below the known IC50 values for potential off-target receptors.

  • Known Off-Target Interactions: this compound has been reported to have antagonist activity at other P2X receptors (e.g., P2X2, P2X3, P2X4, and P2X7) and can also inhibit inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5K), albeit with much lower potency.[2][3]

    • Solution: Be aware of the full selectivity profile of this compound (see Table 1). If your experimental system expresses other potential targets, consider using a secondary antagonist to confirm that the observed effect is mediated by P2X1. For example, use a structurally unrelated P2X1 antagonist to see if it phenocopies the effect of this compound.

  • Control Experiments: The use of appropriate controls is crucial for identifying off-target effects.

    • Solution: Include a negative control (vehicle only) and, if possible, a positive control (a known P2X1 agonist). In cell-based assays, using a cell line that does not express the P2X1 receptor (or a P2X1-knockout/knockdown cell line) can be a powerful tool to identify non-specific effects of this compound.

Quantitative Data Summary

Table 1: Selectivity Profile of this compound at Various Purinergic Receptors

Receptor SubtypeSpeciesIC50 (nM)Reference
P2X1rat0.28
P2X1+5rat0.69
P2X2+3rat120
P2X3rat1820
P2X2rat47000
P2X4rat> 300000
P2X1human0.05[1]
P2X7human40000[1]

Experimental Protocols

Key Experiment: Determination of this compound IC50 using a Calcium Flux Assay

This protocol provides a general framework for determining the potency of this compound in a cell-based calcium flux assay.

  • Cell Preparation:

    • Plate cells expressing the P2X1 receptor (e.g., HEK293-P2X1) in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 1 pM to 10 µM.

    • Wash the cells once with the assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Signal Detection:

    • Prepare an ATP solution at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for a few seconds.

    • Add the ATP solution to all wells simultaneously using the instrument's automated injection system.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known P2X1 antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NF449_Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solutions Solutions cluster_outcome Expected Outcome Inconsistent_Results Inconsistent This compound Results Check_ATP_Conc Verify ATP Concentration Inconsistent_Results->Check_ATP_Conc Review_Selectivity Review Receptor Subtype & Species Inconsistent_Results->Review_Selectivity Assess_Solubility Assess Solubility & Aggregation Inconsistent_Results->Assess_Solubility Evaluate_Handling Evaluate Stock Handling Inconsistent_Results->Evaluate_Handling Fix_ATP Use Fixed EC50-EC80 ATP Check_ATP_Conc->Fix_ATP Confirm_System Confirm Experimental System Details Review_Selectivity->Confirm_System Fresh_Solutions Prepare Fresh Solutions Assess_Solubility->Fresh_Solutions Aliquot_Stocks Aliquot Stocks, Avoid Freeze-Thaw Evaluate_Handling->Aliquot_Stocks Consistent_Data Consistent & Reproducible Data Fix_ATP->Consistent_Data Confirm_System->Consistent_Data Fresh_Solutions->Consistent_Data Aliquot_Stocks->Consistent_Data

Caption: A logical workflow for troubleshooting inconsistent this compound results.

P2X1_Signaling_Pathway cluster_membrane Plasma Membrane P2X1 P2X1 Receptor (Ligand-gated ion channel) Ca_Influx Ca²⁺ Influx P2X1->Ca_Influx Channel Opening ATP ATP (Agonist) ATP->P2X1 Binds & Activates This compound This compound (Competitive Antagonist) This compound->P2X1 Competitively Inhibits Downstream Downstream Cellular Responses Ca_Influx->Downstream

References

how to prevent nf449 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of NF449 in media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a potent and selective antagonist of the P2X1 purinergic receptor, making it a valuable tool in physiological and pharmacological research.[1] Precipitation of this compound in your experimental media is a concern because it effectively lowers the concentration of the active compound, leading to inaccurate and unreliable results. The formation of a precipitate can also have cytotoxic effects on your cells.

Q2: What is the solubility of this compound?

The manufacturer, Tocris, states that this compound is soluble in water up to 25 mg/mL.[2][3] However, its solubility in complex solutions like cell culture media can be influenced by various factors.

Q3: What are the common causes of this compound precipitation in media?

Several factors can contribute to the precipitation of compounds like this compound in cell culture media:

  • High Concentration: Exceeding the solubility limit of this compound in the final media volume is a primary cause of precipitation.

  • pH of the Media: The pH of your cell culture medium can affect the charge and, consequently, the solubility of this compound.

  • Temperature: Temperature fluctuations, such as freeze-thaw cycles of stock solutions or transferring a concentrated solution to media at a different temperature, can cause precipitation.[2]

  • Media Components: Interactions with components in the culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺) and proteins in fetal bovine serum (FBS), can lead to the formation of insoluble complexes.

  • Improper Dissolution Technique: The method used to dissolve and dilute this compound is crucial for preventing precipitation.

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation of this compound in your media, follow these troubleshooting steps:

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the media. The final concentration of this compound is too high.Decrease the final concentration of this compound in your experiment. Prepare a more dilute stock solution to minimize the volume of stock added to the media.
The stock solution was not fully dissolved.Ensure your this compound stock solution is completely dissolved before adding it to the media. Briefly vortex and visually inspect for any particulate matter.
Localized high concentration upon addition.Add the this compound stock solution to the media dropwise while gently swirling or vortexing the media to ensure rapid and even distribution.
Precipitate forms over time in the incubator. The pH of the media has changed during incubation.Ensure your incubator's CO₂ levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered media. Consider using a HEPES-buffered medium for more stable pH control.
Temperature fluctuations.Minimize temperature changes. Pre-warm the media to the experimental temperature before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Interaction with media components.If using serum, try reducing the serum concentration or using a serum-free medium if your cell line permits. Consider preparing the final this compound dilution in a simple, buffered solution (like PBS or HBSS) before adding it to the complete media, though compatibility should be tested.
Precipitation is observed in the this compound stock solution. The stock solution is too concentrated or has been stored improperly.Prepare a fresh stock solution at a lower concentration. Store stock solutions as recommended by the manufacturer, typically in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Batch-to-batch variability.Always refer to the Certificate of Analysis for the specific batch of this compound you are using, as the hydration and salt content can vary.[2][3] This can affect the actual concentration of your stock solution.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. Always refer to the manufacturer's instructions and the Certificate of Analysis for your specific batch.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, nuclease-free)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Method:

  • Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM). Remember to account for the molecular weight and any batch-specific information from the Certificate of Analysis.

  • Weigh the this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in water: Add the calculated volume of sterile water to the tube.

  • Vortex: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there is no particulate matter. If particulates are present, continue vortexing. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.

  • Sterile Filtration (Optional but Recommended): For long-term storage and use in cell culture, sterile filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for Diluting this compound into Cell Culture Media

This protocol describes the steps to dilute the this compound stock solution into your final experimental media.

Materials:

  • Prepared this compound stock solution

  • Pre-warmed cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Method:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to the temperature of your experiment (typically 37°C).

  • Calculate the required volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your media.

  • Add stock solution to media: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the this compound stock solution dropwise. This helps to avoid localized high concentrations that can lead to precipitation.

  • Mix thoroughly: Gently mix the final solution to ensure homogeneity.

  • Final visual inspection: Before adding the media to your cells, visually inspect it for any signs of precipitation.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prep_new_stock Prepare fresh stock solution. - Use high-purity water. - Vortex thoroughly. - Consider sterile filtration. check_stock->prep_new_stock No check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes prep_new_stock->check_final_conc reduce_conc Lower the final concentration of this compound. check_final_conc->reduce_conc Yes check_dilution_method How was the stock solution added to the media? check_final_conc->check_dilution_method No solution Problem Resolved reduce_conc->solution proper_dilution Add stock solution dropwise to pre-warmed, swirling media. check_dilution_method->proper_dilution Incorrectly check_media_cond Are media conditions optimal? check_dilution_method->check_media_cond Correctly proper_dilution->solution optimize_media Optimize media conditions: - Check/stabilize pH (consider HEPES). - Minimize temperature fluctuations. - Test reduced serum concentration. check_media_cond->optimize_media No check_media_cond->solution Yes optimize_media->solution

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_cell Cell Membrane This compound This compound P2X1 P2X1 Receptor This compound->P2X1 Inhibits Ion_Channel Ion Channel Opening P2X1->Ion_Channel Leads to ATP ATP ATP->P2X1 Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream

References

NF449 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NF449 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the P2X1 receptor, which is an ATP-gated ion channel.[1][2][3] Its primary mechanism of action is as a reversible competitive antagonist at the P2X1 receptor.[4][5] This means it competes with the endogenous ligand, adenosine triphosphate (ATP), for the same binding site on the receptor, thereby preventing receptor activation and downstream signaling.[6]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is highly specific for the P2X1 receptor. Reported IC50 values for rat P2X1 receptors are in the low nanomolar range, typically around 0.28 nM.[1][2][3] For human P2X1 receptors, the IC50 has been reported to be as low as 0.05 nM.[4] Its selectivity is highlighted by significantly higher IC50 values for other P2X subtypes.[1][3]

Q3: What is the solubility and stability of this compound in aqueous solutions?

This compound is soluble in water up to a concentration of 25 mg/mL. It is important to note that this compound is supplied with a high degree of hydration and may contain residual NaCl, which can affect the actual concentration of the active compound. Always refer to the batch-specific information on the certificate of analysis for accurate stock solution preparation. For experimental use, it is recommended to prepare fresh solutions daily from a frozen stock to minimize degradation.

Q4: How does the concentration of the agonist (ATP) affect the this compound dose-response curve?

As a competitive antagonist, the apparent potency (IC50) of this compound is dependent on the concentration of the agonist (ATP) used in the assay. An increase in the ATP concentration will shift the this compound concentration-inhibition curve to the right, resulting in a higher apparent IC50 value.[4][5] Therefore, it is crucial to use a fixed and consistent concentration of ATP, typically the EC50 or EC80, when performing dose-response experiments to ensure comparability of results.

Experimental Protocols

Detailed Methodology for a Calcium Imaging-Based Dose-Response Assay

This protocol outlines a typical experiment to determine the IC50 of this compound using a calcium imaging assay in a cell line recombinantly expressing the P2X1 receptor.

1. Cell Preparation:

  • Plate P2X1-expressing cells (e.g., HEK293 or CHO cells) onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
  • Culture cells overnight in a suitable growth medium at 37°C in a humidified incubator with 5% CO2.

2. Dye Loading:

  • On the day of the experiment, remove the growth medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in the assay buffer. Incubate for 30-60 minutes at 37°C.
  • After incubation, wash the cells gently with the assay buffer to remove excess dye and allow for de-esterification of the dye for at least 15-30 minutes at room temperature.

3. Compound Preparation and Incubation:

  • Prepare a stock solution of this compound in water.
  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). It is advisable to perform a 1:10 or 1:3 serial dilution.
  • Prepare a solution of the P2X1 receptor agonist (e.g., ATP or the more stable analog α,β-methylene ATP) at a concentration that elicits a submaximal response (EC80). The final concentration should be determined in preliminary experiments.
  • Add the different concentrations of this compound (or vehicle control) to the respective wells and pre-incubate for 15-30 minutes at room temperature.

4. Data Acquisition:

  • Use a fluorescence plate reader or a fluorescence microscope equipped for kinetic reading.
  • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
  • Add the agonist solution to all wells simultaneously using an automated liquid handler to ensure a rapid and uniform response.
  • Measure the change in fluorescence intensity over time, typically for 60-180 seconds.

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
  • Normalize the data by subtracting the baseline fluorescence and expressing the response as a percentage of the control (agonist alone).
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Quantitative Data Summary
ParameterValueReceptor TypeReference
IC50 0.28 nMrat P2X1[1][2][3]
IC50 0.05 nMhuman P2X1[4]
IC50 0.69 nMrat P2X1+5[1][2]
IC50 120 nMrat P2X2+3[1][2]
IC50 1820 nMrat P2X3[1][2]
IC50 47000 nMrat P2X2[1]
IC50 >300000 nMrat P2X4[1]
Solubility in Water up to 25 mg/mL-

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Inhibition by this compound 1. Degraded this compound: this compound solutions may not be stable over long periods. 2. Incorrect Concentration: Errors in stock solution preparation or serial dilutions. 3. High Agonist Concentration: The agonist concentration may be too high, making it difficult for the competitive antagonist to inhibit the response. 4. Low Receptor Expression: The cells may have low levels of functional P2X1 receptors.1. Prepare fresh this compound solutions from a frozen stock for each experiment. 2. Verify calculations and ensure accurate pipetting. Use a calibrated pipette. 3. Reduce the agonist concentration to its EC50 or lower. 4. Verify receptor expression using a positive control or another validated method.
High Variability Between Replicates 1. Inconsistent Cell Plating: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate addition of compounds or agonist. 3. Cell Health: Cells are stressed or dying. 4. Inadequate Mixing: Poor mixing of compounds in the wells.1. Ensure proper cell counting and even distribution when plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Check cell viability before the experiment. Ensure proper handling of cells. 4. Gently mix the plate after adding compounds.
Poor Dose-Response Curve Fit (Shallow or Irregular Curve) 1. Sub-optimal Concentration Range: The tested concentrations of this compound do not cover the full inhibitory range. 2. Off-target Effects: At high concentrations, this compound may have non-specific effects. 3. Solubility Issues: this compound may precipitate at higher concentrations in the assay buffer. 4. Assay Window Too Small: The difference between the maximal and minimal response is not large enough.1. Widen the concentration range of this compound, including lower and higher concentrations. 2. Investigate potential off-target effects by testing in a parental cell line lacking the P2X1 receptor. 3. Visually inspect the wells for any signs of precipitation. If necessary, adjust the buffer composition. 4. Optimize the assay conditions to increase the signal-to-background ratio. This may include using a higher agonist concentration (while being mindful of its effect on IC50) or a more sensitive detection method.
Unexpected Agonist-like Activity of this compound 1. Compound Impurity: The this compound sample may be contaminated. 2. Cellular Context: In some specific cellular backgrounds, G-protein coupled receptor signaling by this compound might lead to calcium mobilization.1. Obtain a new batch of this compound from a reputable supplier and re-test. 2. Test this compound in the absence of the P2X1 agonist to check for any intrinsic activity.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane ATP ATP (Agonist) P2X1 P2X1 Receptor ATP->P2X1 Binds to This compound This compound (Antagonist) This compound->P2X1 Competitively Blocks Channel_Open Ion Channel Opening P2X1->Channel_Open Activates Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_Influx->Cellular_Response

Caption: P2X1 Receptor Signaling and this compound Inhibition.

Dose_Response_Workflow start Start plate_cells Plate P2X1-expressing cells start->plate_cells dye_loading Load cells with Calcium Dye plate_cells->dye_loading prepare_this compound Prepare this compound Serial Dilutions dye_loading->prepare_this compound pre_incubate Pre-incubate cells with this compound prepare_this compound->pre_incubate add_agonist Add P2X1 Agonist (ATP) pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Change add_agonist->measure_fluorescence data_analysis Data Analysis: Normalize & Fit Curve measure_fluorescence->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50 end End determine_ic50->end

Caption: this compound Dose-Response Experimental Workflow.

Troubleshooting_Tree start Problem with Dose-Response Curve no_inhibition No/Weak Inhibition start->no_inhibition Issue Type high_variability High Variability start->high_variability Issue Type poor_fit Poor Curve Fit start->poor_fit Issue Type check_this compound Check this compound: - Fresh Solution? - Correct Concentration? no_inhibition->check_this compound check_agonist Check Agonist: - Concentration too high? no_inhibition->check_agonist check_cells Check Cells: - Receptor Expression? - Cell Health? no_inhibition->check_cells high_variability->check_cells check_plating Check Plating: - Even Density? high_variability->check_plating check_pipetting Check Pipetting: - Accuracy? high_variability->check_pipetting poor_fit->check_agonist check_range Check Concentration Range: - Wide enough? poor_fit->check_range check_off_target Check Off-Target Effects: - Use parental cells poor_fit->check_off_target

Caption: Troubleshooting Decision Tree for this compound Assays.

References

minimizing non-specific binding of nf449

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NF449, a potent P2X1 receptor antagonist. The focus of this resource is to provide troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding and ensure data integrity during your experiments.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

Non-specific binding of this compound can lead to confounding results. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected effects on G-protein coupled receptor (GPCR) signaling pathways. This compound can act as a Gsα-selective G protein antagonist.[1][2] This can lead to off-target effects in cells expressing Gsα-coupled receptors.- Lower the concentration of this compound to the lowest effective dose for P2X1 antagonism.- Use a chemically distinct P2X1 antagonist as a negative control.- If possible, use a cell line with knocked-down or knocked-out Gsα to confirm the effect is off-target.
Alterations in gene expression or chromatin-related processes. This compound has been shown to inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC50 of 0.43 μM.[2]- Keep this compound concentrations well below 0.43 μM if studying nuclear events.- Perform control experiments to assess the expression of HMGA2 target genes.- Consider alternative P2X1 antagonists if studying processes involving chromatin remodeling.
Inhibition of other P2Y receptors. At higher concentrations (e.g., 50 mg/kg in vivo), this compound can non-selectively inhibit P2Y1 and/or P2Y12 receptors.[1]- Perform a thorough dose-response curve to determine the optimal concentration for selective P2X1 inhibition.- Use selective agonists for P2Y1 and P2Y12 to check for off-target blockade by this compound in your system.- Compare results with more selective P2Y1 or P2Y12 antagonists if their signaling is relevant to your experiment.
Variability in experimental results. This compound is a large, polar molecule, which can affect its solubility and interaction with cellular membranes and other biological molecules.[3] It is also supplied with a high degree of hydration and some residual NaCl, which can vary between batches.[2]- Always refer to the batch-specific information on the Certificate of Analysis for net product content.- Prepare fresh stock solutions and use them promptly.- Include appropriate vehicle controls in all experiments.
Apparent inhibition of viral entry. This compound has been observed to inhibit HIV-1 infection, potentially by interacting with the viral envelope protein.[4]- Be cautious when interpreting data on viral infection models.- Use multiple, unrelated viral strains to assess the specificity of the effect.- Employ direct binding assays to investigate potential interactions between this compound and viral proteins.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound at various rat (r) and human (h) purinergic receptors, highlighting its selectivity for the P2X1 subtype.

Receptor Subtype IC50 (nM) Reference
rP2X10.28[1]
hP2X10.05 - 0.80[5][6]
rP2X1+50.69[1]
rP2X2+3120[1]
rP2X31820
rP2X247000
rP2X4> 300000
hP2X740000[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a reversible, competitive antagonist at the P2X1 receptor.[5] It binds to the receptor and prevents the binding of its endogenous agonist, ATP, thereby inhibiting ion channel activation.

Q2: How selective is this compound for the P2X1 receptor?

A2: this compound is highly selective for the P2X1 receptor, exhibiting picomolar to nanomolar potency.[1][5] Its affinity for other P2X subtypes is significantly lower, often by several orders of magnitude.[7] However, off-target effects can occur, especially at higher concentrations.

Q3: What are the known off-target effects of this compound?

A3: Besides its primary target, this compound has been shown to be a Gsα-selective G protein antagonist, an inhibitor of HMGA2 DNA-binding activity, and at higher doses, a non-selective inhibitor of P2Y1 and P2Y12 receptors.[1][2]

Q4: What is a good starting concentration for my experiments?

A4: A good starting point is to use a concentration that is 10-100 fold higher than the IC50 for the P2X1 receptor (e.g., 1-10 nM for human P2X1). However, it is crucial to perform a dose-response experiment in your specific system to determine the lowest effective concentration that provides maximal selective inhibition.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in water. It is recommended to prepare fresh stock solutions for each experiment. For storage, follow the manufacturer's instructions, which typically recommend storing at room temperature.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Influx Assay

This protocol outlines a method to determine the lowest effective concentration of this compound to inhibit P2X1 receptor activation, minimizing the risk of off-target effects.

Materials:

  • Cells expressing the P2X1 receptor

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • This compound

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • This compound Incubation: Prepare a serial dilution of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (assay buffer without this compound).

  • Agonist Stimulation: Prepare the P2X1 agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.

  • Calcium Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the P2X1 agonist to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Calculate the inhibitory effect of this compound at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the concentration-response curve to determine the IC50 of this compound in your system. The optimal concentration for your experiments should be at or slightly above the IC50 value that gives maximal inhibition.

Visualizations

Signaling Pathways and Experimental Workflow

cluster_P2X1_Signaling P2X1 Receptor Signaling cluster_NF449_Action This compound Mechanism of Action ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ca_influx Ca²⁺ Influx P2X1->Ca_influx Activates Downstream Downstream Cellular Responses Ca_influx->Downstream This compound This compound This compound->P2X1 Competitively Antagonizes

Caption: P2X1 receptor signaling and the antagonistic action of this compound.

cluster_Troubleshooting Troubleshooting Non-Specific Binding start Unexpected Experimental Result cause1 Is the this compound concentration too high? start->cause1 cause2 Are there known off-target interactions? cause1->cause2 No solution1 Perform Dose-Response Curve & Use Lowest Effective Concentration cause1->solution1 Yes solution2 Use Control Experiments (e.g., different antagonist, knockdown cell lines) cause2->solution2 Yes end Minimized Non-Specific Binding solution1->end solution2->end

Caption: Logical workflow for troubleshooting non-specific binding of this compound.

References

Technical Support Center: In Vivo Applications of NF449

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo use of NF449. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the P2X1 purinergic receptor.[1] P2X1 receptors are ATP-gated ion channels, and their activation leads to an influx of cations like calcium and sodium, triggering various physiological responses.[2] this compound acts as a competitive antagonist, blocking the binding of ATP to the P2X1 receptor, thereby inhibiting downstream signaling.[3] In platelets, this inhibition of P2X1 receptors leads to reduced platelet aggregation and has demonstrated antithrombotic effects in vivo.[3][4]

Q2: What are the known off-target effects of this compound?

While highly selective for the P2X1 receptor, this compound has been shown to exhibit off-target effects, particularly at higher concentrations. It can act as a Gsα-selective antagonist and also inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2).[1] At a dose of 50 mg/kg in mice, this compound has been observed to inhibit all three platelet P2 receptors (P2X1, P2Y1, and P2Y12).[3][5]

Q3: What is the recommended solvent and route of administration for in vivo studies?

For in vivo studies in mice, this compound is typically administered via intravenous (i.v.) injection. The recommended vehicle for dissolving this compound is sterile, pH-adjusted normal saline.[6][7] Given that this compound is a polysulfonated compound, ensuring complete dissolution in saline is crucial to prevent precipitation and potential for emboli.

Q4: Is this compound stable in solution?

This compound is supplied as a solid and is soluble in water up to 25 mg/mL.[1] However, the stability of this compound in solution over time, especially at physiological pH and temperature, may be limited. It is recommended to prepare fresh solutions for each experiment and use them promptly. If storage is necessary, it should be done at -20°C for a short duration, and the solution should be checked for precipitation upon thawing.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in saline - Incorrect pH of the saline solution.- The concentration of this compound is too high.- Low temperature of the solution.- Ensure the saline is at a physiological pH (~7.4).- Do not exceed the recommended solubility limit. Prepare a fresh dilution if necessary.- Gently warm the solution to room temperature.
Inconsistent experimental results - Degradation of this compound in solution.- Inaccurate dosing.- Variation in animal physiology.- Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.- Ensure accurate weighing of the compound and precise volume administration.- Standardize animal age, weight, and strain.
Adverse effects in animals (e.g., distress, lethargy) - Too high a dose of this compound, leading to off-target effects or toxicity.- Rapid injection causing cardiovascular stress.- Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.- Administer the injection slowly and monitor the animal closely during and after administration.
Lack of efficacy - Insufficient dose.- The chosen animal model is not suitable for studying the P2X1 pathway.- Rapid clearance of this compound in vivo.- Increase the dose of this compound. A dose of 50 mg/kg has been shown to have broader P2 receptor antagonism.[3][5]- Confirm the expression and functional relevance of the P2X1 receptor in your model.- Consider more frequent dosing or continuous infusion for longer-term studies.

Quantitative Data

Table 1: In Vitro Potency of this compound on Purinergic Receptors

Receptor SubtypeIC50 (nM)
rP2X10.28
rP2X1+50.69
rP2X2+3120
rP2X31820
rP2X247000
rP2X4> 300000

Data from R&D Systems.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Systemic Thromboembolism

Dose of this compound (i.v.)Reduction in Intravascular Platelet AggregationEffect on Bleeding Time
10 mg/kgSignificant decrease (35 ± 4% vs 51 ± 3% in saline control)No significant prolongation
50 mg/kgFurther reduction in platelet consumption (13 ± 4% vs 42 ± 3% in saline control)Not reported

Data from Hechler et al., 2005.[3]

Experimental Protocols

Protocol: In Vivo Mouse Model of Thrombosis

This protocol is a synthesis of methodologies reported in the literature for evaluating the antithrombotic effects of this compound in mice.[3][5][6]

1. Materials:

  • This compound
  • Sterile, injectable-grade normal saline (0.9% NaCl), pH adjusted to ~7.4
  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
  • Appropriate mouse strain (e.g., C57BL/6)
  • Insulin syringes with 29G or 30G needles
  • Animal scale
  • Thrombosis induction agent (e.g., collagen/epinephrine mixture)
  • Platelet count analysis equipment

2. Preparation of this compound Solution:

  • On the day of the experiment, weigh the required amount of this compound.
  • Dissolve this compound in sterile normal saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 µL injection volume).
  • Ensure complete dissolution. Gentle warming and vortexing may be necessary. The solution should be clear and free of particulates.

3. Animal Preparation and Administration:

  • Weigh the mouse to accurately calculate the injection volume.
  • Anesthetize the mouse using an approved institutional protocol.
  • For intravenous administration, the lateral tail vein is commonly used.[7] Alternatively, the jugular vein can be catheterized for more precise administration.[6]
  • Inject the calculated volume of this compound solution slowly over 1-2 minutes.
  • A control group of animals should be injected with an equivalent volume of the saline vehicle.

4. Thrombosis Induction and Analysis:

  • Wait for a short period (e.g., 3 minutes) to allow for the distribution of this compound.[5][6]
  • Induce thrombosis according to your specific model. For a systemic thromboembolism model, this may involve the intravenous injection of a collagen and epinephrine mixture.[3]
  • At a predetermined time point after thrombosis induction, collect blood samples (e.g., via cardiac puncture) into an anticoagulant (e.g., hirudin).
  • Analyze platelet counts to determine the extent of platelet consumption, which is an indicator of intravascular platelet aggregation.

5. Monitoring:

  • Throughout the procedure, monitor the animal's vital signs (respiration, heart rate) and maintain body temperature.
  • After the experiment, euthanize the animal using a method approved by your Institutional Animal Care and Use Committee (IACUC).

Signaling Pathways and Experimental Workflow Diagrams

P2X1_Signaling_Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_Na_Influx Ca²⁺/Na⁺ Influx P2X1->Ca_Na_Influx Opens Channel This compound This compound This compound->P2X1 Inhibits Platelet_Activation Platelet Activation Ca_Na_Influx->Platelet_Activation Shape_Change Shape Change Platelet_Activation->Shape_Change Granule_Secretion Granule Secretion Platelet_Activation->Granule_Secretion Aggregation Aggregation Platelet_Activation->Aggregation

P2X1 Receptor Signaling Pathway in Platelets.

Off_Target_Signaling_Pathways cluster_Gs Gsα Signaling cluster_HMGA2 HMGA2 Signaling GPCR_Gs Gs-coupled GPCR Gs_alpha Gsα GPCR_Gs->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Gs Downstream Effects PKA->Downstream_Gs HMGA2 HMGA2 DNA AT-rich DNA HMGA2->DNA Binds Transcription Gene Transcription (e.g., Proliferation, Metastasis genes) DNA->Transcription Regulates This compound This compound This compound->Gs_alpha Inhibits This compound->HMGA2 Inhibits DNA Binding Experimental_Workflow Prep_this compound Prepare this compound in Saline Injection Intravenous Injection (this compound or Vehicle) Prep_this compound->Injection Animal_Prep Anesthetize Mouse Animal_Prep->Injection Distribution Allow for Distribution (3 min) Injection->Distribution Thrombosis_Induction Induce Thrombosis (e.g., Collagen/Epinephrine) Distribution->Thrombosis_Induction Blood_Collection Collect Blood Sample Thrombosis_Induction->Blood_Collection Analysis Analyze Platelet Count Blood_Collection->Analysis

References

nf449 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NF449. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound, as well as to provide guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective antagonist of the P2X1 purinergic receptor. It also acts as a selective antagonist for the Gs alpha (Gsα) subunit of heterotrimeric G proteins. Due to its high negative charge, it is important to consider potential non-specific interactions in experimental setups.

Q2: How should I store this compound powder?

For long-term stability, this compound as a solid powder should be stored at -20°C.[1] Under these conditions, it is stable for at least four years. Some suppliers suggest that storage at room temperature is also acceptable for shorter periods.

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in water and phosphate-buffered saline (PBS). For example, it is soluble in water up to 25 mg/mL and in PBS (pH 7.2) at concentrations up to 10 mg/mL.[1] It is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over long periods has not been extensively studied, so prolonged storage of solutions is not recommended.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the literature, its structure as a suramin analog suggests potential areas of instability. The urea linkage in the molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions. Polysulfonated compounds can also be sensitive to photodegradation. Therefore, it is advisable to protect this compound solutions from light and to use buffers within a neutral pH range.

Q5: Can I use this compound in in vivo studies?

Yes, this compound has been used in in vivo studies. For example, it has been administered intravenously in mouse models to study its effects on thrombosis. However, it is important to consider its pharmacokinetic properties and potential for rapid degradation in a biological system.

Troubleshooting Guide

Issue Possible Cause Recommendation
Variability in experimental results Degradation of this compound stock solution.Prepare fresh solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Inconsistent solution preparation.Ensure complete dissolution of the this compound powder. Use a calibrated pH meter to verify the pH of your final solution.
Lower than expected potency Incorrect concentration calculation.This compound is often supplied as a hydrated salt. Refer to the manufacturer's certificate of analysis for the exact molecular weight and purity to ensure accurate concentration calculations.
Adsorption to plasticware.This compound, being a highly charged molecule, may adsorb to certain plastics. Consider using low-adhesion microcentrifuge tubes and pipette tips.
Non-specific effects or off-target activity High concentration of this compound used.Use the lowest effective concentration of this compound as determined by a dose-response experiment. High concentrations of polysulfonated compounds like this compound can lead to non-specific interactions.
Interaction with other components in the assay buffer.Simplify your assay buffer as much as possible to reduce the chance of non-specific interactions.
Precipitation of this compound in solution Exceeding the solubility limit.Do not exceed the recommended maximum concentrations in your chosen solvent (e.g., 25 mg/mL in water).[2] If working in a complex medium, perform a solubility test first.
Change in pH or temperature.Ensure the pH and temperature of your solutions are maintained within a range where this compound is known to be soluble.

Experimental Protocols & Methodologies

Protocol 1: In Vitro P2X1 Receptor Inhibition Assay using Electrophysiology

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on P2X1 receptors expressed in a heterologous system, such as Xenopus oocytes or HEK293 cells, using two-electrode voltage clamp or patch-clamp techniques.

Materials:

  • P2X1-expressing cells (Xenopus oocytes or a mammalian cell line)

  • Recording solution (e.g., ND96 for oocytes, or a physiological salt solution for mammalian cells)

  • ATP (agonist)

  • This compound

  • Electrophysiology setup (amplifier, digitizer, perfusion system)

Procedure:

  • Cell Preparation: Prepare and maintain cells expressing the P2X1 receptor according to standard protocols for your chosen expression system.

  • Solution Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, dilute the stock solution to the desired final concentrations in the recording solution. Prepare a range of ATP concentrations to establish a dose-response curve.

  • Recording:

    • Establish a stable whole-cell or two-electrode voltage-clamp recording from a P2X1-expressing cell.

    • Apply a concentration of ATP that elicits a submaximal response (e.g., EC50) to obtain a baseline current.

    • To test the inhibitory effect of this compound, pre-incubate the cell with the desired concentration of this compound for a defined period (e.g., 2-5 minutes) before co-applying the same concentration of this compound with the ATP.

    • Wash out this compound and ensure the ATP response returns to baseline before applying the next concentration.

  • Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition for each this compound concentration and generate a dose-response curve to determine the IC50 value.

Protocol 2: Gsα-Selective Antagonism in a Cell-Based cAMP Assay

This protocol describes how to evaluate the antagonistic effect of this compound on Gsα-mediated signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line endogenously or recombinantly expressing a Gs-coupled receptor (e.g., β-adrenergic receptor).

  • Cell culture medium.

  • A specific agonist for the chosen Gs-coupled receptor (e.g., isoproterenol for β-adrenergic receptors).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

  • Compound Treatment:

    • On the day of the assay, replace the culture medium with a stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of the Gs-coupled receptor agonist (typically the EC80 concentration to ensure a robust signal) in the continued presence of this compound.

    • Include appropriate controls: untreated cells (basal), cells treated with the agonist alone (maximum stimulation), and cells treated with this compound alone.

  • cAMP Measurement: After the agonist stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Normalize the data to the maximum agonist response. Plot the percentage of inhibition of the agonist-induced cAMP production against the concentration of this compound to determine the IC50 value.

Visualizations

P2X1_Signaling_Pathway P2X1 Receptor Signaling Pathway ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Activates Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx This compound This compound This compound->P2X1 Inhibits Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_influx->Cellular_Response Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.

Gs_Alpha_Signaling_Pathway Gs Alpha Subunit Signaling Pathway Ligand Agonist GPCR Gs-Coupled Receptor (GPCR) Ligand->GPCR Binds G_protein Heterotrimeric G Protein (Gsαβγ) GPCR->G_protein Activates Gs_alpha Gsα-GTP (Active) G_protein->Gs_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase Gs_alpha->AC Activates This compound This compound This compound->Gs_alpha Inhibits ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Experimental_Workflow_this compound General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solid This compound Solid (Store at -20°C) Prep_Solution Prepare Fresh Stock Solution (e.g., in H₂O) Prep_Solid->Prep_Solution Prep_Dilution Dilute to Working Concentrations Prep_Solution->Prep_Dilution Pre_incubation Pre-incubate Cells/Tissue with this compound Prep_Dilution->Pre_incubation Stimulation Add Agonist (e.g., ATP, Isoproterenol) Pre_incubation->Stimulation Measurement Measure Response (e.g., Current, cAMP) Stimulation->Measurement Normalization Normalize Data Measurement->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response IC50 Calculate IC₅₀ Dose_Response->IC50

References

Validation & Comparative

A Comparative Guide to NF449 and Suramin as P2X1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of the P2X1 receptor: NF449 and suramin. The P2X1 receptor, an ATP-gated ion channel, is a key player in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission, making it a significant target for therapeutic intervention. This document aims to provide an objective analysis of this compound and suramin, supported by experimental data and detailed methodologies to aid researchers in their selection of the most appropriate antagonist for their studies.

Executive Summary

This compound stands out as a highly potent and selective antagonist of the P2X1 receptor, demonstrating significantly greater efficacy and specificity compared to the broader-spectrum antagonist, suramin. While suramin has been a foundational tool in purinergic signaling research, its lack of selectivity can lead to off-target effects. This compound, a suramin analogue, was developed to overcome this limitation and has proven to be a superior tool for specific P2X1 receptor interrogation.

Data Presentation: Quantitative Comparison

The following table summarizes the inhibitory potency (IC50 values) of this compound and suramin on various P2X and P2Y receptors. Lower IC50 values indicate higher potency.

Receptor SubtypeThis compound IC50 (nM)Suramin IC50 (µM)Fold Selectivity of this compound for P2X1
P2X1 (rat, recombinant) 0.28[1]~1-10~3,571 - 35,714
P2X1 (human, recombinant) 0.05[2][3]~1-10~20,000 - 200,000
P2X2 (rat, recombinant) 47,000[1]~50-100-
P2X3 (rat, recombinant) 1,820[1]~1-10-
P2X4 (rat, recombinant) >300,000[1]>100-
P2X7 (human, recombinant) 40,000[2][3]>100-
P2Y1 ~1,413~1-10-
P2Y2 ~138,038~10-50-

Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration and the expression system used.

Mechanism of Action

Both this compound and suramin act as competitive antagonists at the P2X1 receptor, meaning they bind to the same site as the endogenous agonist, ATP, thereby preventing receptor activation. Upon ATP binding, the P2X1 receptor channel opens, allowing the influx of cations like Na+ and Ca2+, which triggers downstream signaling cascades.[4][5] By blocking this initial step, both antagonists inhibit these downstream effects.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to characterize P2X1 receptor antagonists.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and the inhibitory effect of antagonists.

1. Oocyte Preparation:

  • Stage V-VI oocytes are surgically removed from a female Xenopus laevis.

  • The oocytes are treated with collagenase to remove the follicular layer.

  • Healthy oocytes are selected and injected with cRNA encoding the human or rat P2X1 receptor.

  • Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

  • Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

  • The membrane potential is clamped at a holding potential, typically -60 mV.

  • The P2X1 receptor is activated by applying a specific concentration of ATP (e.g., the EC50 concentration) via the perfusion system. This will elicit an inward current.

  • To test the antagonist, the oocyte is pre-incubated with varying concentrations of this compound or suramin for a set period before co-application with ATP.

  • The reduction in the ATP-evoked current in the presence of the antagonist is measured.

3. Data Analysis:

  • The percentage of inhibition is calculated for each antagonist concentration.

  • An IC50 curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X1 receptor activation, which is a direct consequence of the channel opening.

1. Cell Culture and Dye Loading:

  • Cells expressing the P2X1 receptor (e.g., HEK293 cells stably transfected with the P2X1 gene) are seeded in a 96-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • After loading, the cells are washed to remove excess dye.

2. Antagonist Incubation and Agonist Stimulation:

  • The cells are pre-incubated with various concentrations of this compound or suramin for a specific time.

  • A baseline fluorescence reading is taken using a fluorescence plate reader or a flow cytometer.

  • The cells are then stimulated by adding a known concentration of ATP.

3. Data Acquisition and Analysis:

  • The fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium.

  • The peak fluorescence intensity after ATP addition is determined for each well.

  • The percentage of inhibition is calculated by comparing the peak fluorescence in the presence of the antagonist to the control (ATP alone).

  • An IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor and the ability of an unlabeled antagonist to compete for this binding.

1. Membrane Preparation:

  • Cells or tissues expressing the P2X1 receptor are homogenized and centrifuged to isolate the cell membranes.

  • The protein concentration of the membrane preparation is determined.

2. Binding Reaction:

  • A fixed amount of the membrane preparation is incubated with a constant concentration of a radiolabeled P2X1 receptor agonist or antagonist (e.g., [³H]α,β-methylene ATP).

  • Increasing concentrations of the unlabeled antagonist (this compound or suramin) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.

  • The IC50 value is determined from the curve, and the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[6]

Visualizations

P2X1 Receptor Signaling Pathway

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds & Activates Antagonist This compound / Suramin Antagonist->P2X1 Competitively Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Channel Opening Na_influx Na⁺ Influx P2X1->Na_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream Response Cellular Response (e.g., Contraction, Aggregation) Downstream->Response

Caption: P2X1 receptor signaling pathway and points of antagonism.

Experimental Workflow for Comparing P2X1 Antagonists

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Conclusion Hypothesis Hypothesis: Compare potency and selectivity of This compound and Suramin on P2X1 Reagent_prep Reagent Preparation: - this compound & Suramin stock solutions - ATP agonist solutions - Cell culture media & buffers Hypothesis->Reagent_prep Cell_prep Cell/Oocyte Preparation: - Transfect cells with P2X1 receptor - Prepare Xenopus oocytes Reagent_prep->Cell_prep TEVC Two-Electrode Voltage Clamp (Potency & Mechanism) Cell_prep->TEVC Calcium_assay Intracellular Calcium Assay (Functional Potency) Cell_prep->Calcium_assay Binding_assay Radioligand Binding Assay (Binding Affinity) Cell_prep->Binding_assay Selectivity_assay Selectivity Screening: Test against other P2X/P2Y receptors Cell_prep->Selectivity_assay Data_analysis Data Analysis: - Calculate IC50/Ki values - Statistical analysis TEVC->Data_analysis Calcium_assay->Data_analysis Binding_assay->Data_analysis Selectivity_assay->Data_analysis Comparison Comparative Analysis: - Potency (this compound vs Suramin) - Selectivity profiles Data_analysis->Comparison Conclusion Conclusion: Determine the superior antagonist for specific applications Comparison->Conclusion

References

A Comparative Guide to NF449 and TNP-ATP for P2X1 Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals targeting the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, the choice of a potent and selective antagonist is critical. This guide provides an objective comparison of two commonly used P2X1 inhibitors: NF449 and 2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP). We present a synthesis of experimental data on their inhibitory performance, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and TNP-ATP against the P2X1 receptor has been determined across various studies, primarily through electrophysiological and functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.

Compound Receptor Subtype Species IC50 Value Reference
This compound hP2X1Human0.05 nM[1]
rP2X1Rat0.28 nM[2][3][4]
rP2X1+5Rat0.69 nM[3][4]
rP2X2+3Rat120 nM[3][4]
hP2X7Human40 µM[1]
TNP-ATP P2X1Rat6 nM
P2X3Rat0.9 nM
P2X2/3Rat7 nM

hP2X1: human P2X1 receptor; rP2X1: rat P2X1 receptor.

As the data indicates, this compound exhibits exceptionally high potency for the human P2X1 receptor, with IC50 values in the picomolar to low nanomolar range.[1][2][3][4] In contrast, while still a potent antagonist, TNP-ATP generally displays nanomolar affinity for the P2X1 receptor. A critical differentiator is their selectivity. This compound demonstrates a remarkable selectivity for the P2X1 subtype over other P2X receptors, such as P2X7.[1] TNP-ATP, on the other hand, is a non-selective competitive antagonist, potently inhibiting other P2X subtypes, particularly P2X3 and P2X2/3 heteromers.[5][6][7]

Mechanism of Action

Both this compound and TNP-ATP act as competitive antagonists at the P2X1 receptor, meaning they bind to the same site as the endogenous agonist, ATP, thereby preventing receptor activation.[1][7] Cryo-electron microscopy has revealed that this compound has a unique dual-ligand supramolecular binding mode at the interface of neighboring protomers of the P2X1 receptor, which overlaps with the canonical ATP-binding site.[8] The mechanism for TNP-ATP involves its triphosphate moiety interacting with the orthosteric site, while the TNP-moiety embeds into a deeper pocket, restricting the conformational changes required for channel opening.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the inhibitory effects of this compound and TNP-ATP on P2X1 receptors.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte to clamp the membrane potential (typically at -60 mV).

    • The agonist (e.g., ATP) is applied to elicit an inward current mediated by the expressed P2X1 receptors.

    • To determine the IC50 value, increasing concentrations of the antagonist (this compound or TNP-ATP) are co-applied with a fixed concentration of ATP.

    • The inhibition of the ATP-induced current is measured and plotted against the antagonist concentration to calculate the IC50.[1]

Intracellular Calcium Influx Assays

This functional assay measures the increase in intracellular calcium concentration upon P2X1 receptor activation.

  • Cell Culture and Loading: Cells heterologously expressing the P2X1 receptor (e.g., HEK293 cells) are cultured on microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or TNP-ATP) for a defined period.

  • Agonist Application: A fixed concentration of the agonist (ATP) is added to the wells to stimulate the P2X1 receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a logistical equation.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor.

  • Membrane Preparation: Membranes from cells or tissues expressing the P2X1 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled P2X1 receptor agonist or antagonist (e.g., [³H]-α,β-methylene ATP) in the presence of varying concentrations of the competing unlabeled antagonist (this compound or TNP-ATP).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand, is then calculated.

Visualizing the Molecular Landscape

To further clarify the context of P2X1 inhibition, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow for antagonist characterization.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Trimeric Ion Channel) ATP->P2X1 Binds and Activates Antagonist This compound or TNP-ATP (Antagonist) Antagonist->P2X1 Competitively Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Cellular_Response Cellular Response (e.g., Contraction, Platelet Aggregation) Depolarization->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with P2X1 Expression Pre_incubation Pre-incubate cells with Antagonist Cell_Culture->Pre_incubation Antagonist_Prep Prepare Serial Dilutions of This compound and TNP-ATP Antagonist_Prep->Pre_incubation Agonist_Stimulation Stimulate with ATP Pre_incubation->Agonist_Stimulation Data_Acquisition Measure Response (e.g., Current, Ca²⁺ Signal) Agonist_Stimulation->Data_Acquisition Normalization Normalize Data Data_Acquisition->Normalization Curve_Fitting Concentration-Response Curve Fitting Normalization->Curve_Fitting IC50 Determine IC₅₀ Values Curve_Fitting->IC50 Comparison Compare Potency and Selectivity IC50->Comparison

Caption: Antagonist Characterization Workflow.

Conclusion

Both this compound and TNP-ATP are valuable pharmacological tools for studying the P2X1 receptor. The primary distinction lies in their potency and selectivity.

  • This compound is the antagonist of choice when high potency and selectivity for the P2X1 receptor are paramount. Its picomolar to sub-nanomolar affinity makes it ideal for discriminating P2X1-mediated responses from those of other P2X subtypes.

  • TNP-ATP , while a potent P2X1 antagonist, exhibits significant activity at other P2X receptors, particularly P2X3 and P2X2/3. This broader activity profile should be considered when interpreting experimental results in systems where multiple P2X subtypes are expressed.

The selection between this compound and TNP-ATP should therefore be guided by the specific requirements of the experimental system and the research question being addressed. For studies demanding precise targeting of the P2X1 receptor, this compound is the superior option. For broader investigations of P2X receptor pharmacology, TNP-ATP can serve as a useful, albeit non-selective, tool.

References

NF449: A Potent and Highly Selective Antagonist of the P2X1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount for interpreting experimental results and for the rational design of new therapeutics. This guide provides a comprehensive comparison of the antagonist NF449's selectivity for the P2X1 receptor over other P2X receptor subtypes, supported by quantitative data and detailed experimental protocols.

This compound is a suramin analogue that has emerged as a highly potent and selective antagonist of the P2X1 receptor, an ATP-gated ion channel involved in various physiological processes, including platelet aggregation and smooth muscle contraction.[1][2] Its remarkable selectivity makes it an invaluable tool for isolating and studying the function of the P2X1 receptor in complex biological systems.

Comparative Selectivity of this compound Across P2X Receptors

The inhibitory potency of this compound has been evaluated across a range of homomeric and heteromeric P2X receptors. The data consistently demonstrates a significantly higher affinity for the P2X1 subtype.

Receptor SubtypeIC50 (nM)Fold Selectivity vs. P2X1Reference
rP2X10.28-[3][4]
hP2X10.05-[1]
rP2X1+50.69~2.5[3][4]
rP2X2+3120~428[3][4]
rP2X31820~6500[4]
rP2X247000~167857[4]
P2X4>300000>1071428[4]
hP2X740000~800000[1]

r: rat, h: human

The data clearly illustrates the exceptional selectivity of this compound, with a potency at the rat P2X1 receptor in the sub-nanomolar range, while its affinity for other P2X subtypes is orders of magnitude lower. Notably, there is an approximately 1500-fold greater selectivity for the P2X1 receptor compared to the P2X2 receptor.[5]

Molecular Basis of Selectivity

The high selectivity of this compound for the P2X1 receptor is attributed to a specific cluster of positively charged amino acid residues located in the cysteine-rich head region of the receptor.[5] Structural studies using cryogenic electron microscopy (cryo-EM) have further elucidated the binding site of this compound, revealing a unique dual-ligand supramolecular binding mode at the interface of neighboring protomers, which sterically hinders ATP binding and subsequent channel activation.[2]

Experimental Methodologies

The validation of this compound selectivity has been primarily achieved through electrophysiological and calcium imaging techniques.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

A standard method for characterizing ion channel pharmacology involves the heterologous expression of the target receptor in Xenopus laevis oocytes.

Protocol:

  • Receptor Expression: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subtype and incubated to allow for protein expression and insertion into the oocyte membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: A baseline current is established before the application of a specific concentration of ATP (typically an EC50 or EC90 concentration to elicit a consistent response) to activate the P2X receptors, leading to an inward current.

  • Antagonist Application: To determine the inhibitory effect of this compound, oocytes are pre-incubated with varying concentrations of the antagonist for a set period (e.g., 5 minutes) before the co-application of ATP and this compound.

  • Data Analysis: The inhibition of the ATP-evoked current by this compound is measured, and concentration-response curves are generated to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the maximal ATP-induced current.[1][5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inject Oocyte Inject Oocyte Incubate Incubate Inject Oocyte->Incubate Allow receptor expression Voltage Clamp Voltage Clamp Incubate->Voltage Clamp Prepare for recording Apply ATP Apply ATP Voltage Clamp->Apply ATP Establish baseline response Apply this compound + ATP Apply this compound + ATP Apply ATP->Apply this compound + ATP Test antagonist effect Record Current Record Current Apply this compound + ATP->Record Current Generate Curve Generate Curve Record Current->Generate Curve Concentration-response Calculate IC50 Calculate IC50 Generate Curve->Calculate IC50 Determine potency

Caption: Workflow for P2X receptor antagonist validation using TEVC.

Intracellular Calcium Ion Influx Assays in HEK293 Cells

This method measures the influx of calcium through the P2X receptor channel upon activation, which can be inhibited by antagonists.

Protocol:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the P2X receptor subtype of interest.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A submaximal concentration of an agonist, such as α,β-methylene ATP, is added to stimulate the P2X receptors, causing an influx of Ca2+ and an increase in fluorescence.[6]

  • Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium influx is quantified to determine the IC50 value.[6]

P2X Receptor Signaling and Inhibition by this compound

P2X receptors are ligand-gated ion channels. The binding of extracellular ATP triggers a conformational change, opening a non-selective cation channel, which leads to the influx of Na+ and Ca2+ and depolarization of the cell membrane. This influx of ions initiates various downstream cellular responses. This compound acts as a competitive antagonist, binding to the receptor to prevent ATP from binding and activating the channel.

G ATP ATP P2X Receptor P2X Receptor ATP->P2X Receptor Binds to Channel Opening Channel Opening P2X Receptor->Channel Opening Activates Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) Channel Opening->Ion Influx (Na+, Ca2+) Allows Cellular Response Cellular Response Ion Influx (Na+, Ca2+)->Cellular Response Triggers This compound This compound This compound->P2X Receptor Blocks

Caption: P2X receptor signaling pathway and inhibition by this compound.

References

A Comparative Analysis of NF449 and Novel P2X1 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the well-established P2X1 receptor antagonist, NF449, with emerging novel inhibitors. The P2X1 receptor, an ATP-gated ion channel, plays a critical role in various physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation, making it a promising therapeutic target.[1] This document aims to equip researchers with the necessary data and methodologies to make informed decisions in the selection and application of P2X1 inhibitors for their studies.

Performance Comparison of P2X1 Inhibitors

The development of potent and selective P2X1 receptor antagonists is crucial for advancing research and therapeutic applications. This section presents a quantitative comparison of this compound with other notable P2X1 inhibitors. The data, summarized in the tables below, is compiled from various in vitro studies.

Table 1: Potency of P2X1 Inhibitors
CompoundP2X1 IC50 (nM)SpeciesAssay TypeReference
This compound 0.28 (rP2X1)RatElectrophysiology[2][3]
0.05 (hP2X1)HumanTwo-electrode voltage clamp
MRS 2159 10Not SpecifiedNot Specified
PSB-0739 23HumanCalcium imaging
ATA Data not available

IC50 values represent the concentration of the inhibitor required to block 50% of the P2X1 receptor's response to an agonist.

Table 2: Selectivity Profile of P2X1 Inhibitors
CompoundP2X1 IC50 (nM)P2X2 IC50 (nM)P2X3 IC50 (nM)P2X4 IC50 (nM)P2X7 IC50 (µM)Reference
This compound 0.28 (rP2X1)47,0001,820>300,00040[2]
MRS 2159 10Data not availableAntagonizesData not availableData not available
PSB-0739 23Data not availableData not availableData not availableData not available
ATA Data not availableData not availableData not availableData not availableData not available

A higher IC50 value indicates lower potency. The selectivity is determined by comparing the IC50 for P2X1 to other P2X subtypes.

Experimental Methodologies

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections describe common assays used to characterize P2X1 inhibitors.

P2X1 Receptor Functional Assay (Calcium Imaging)

This assay is widely used to determine the potency of P2X1 inhibitors by measuring changes in intracellular calcium concentration upon receptor activation.

1. Cell Culture and Loading:

  • Human embryonic kidney (HEK293) cells stably expressing the human P2X1 receptor are cultured in a suitable medium.

  • Cells are seeded onto black-walled, clear-bottom 96-well plates.

  • On the day of the experiment, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.

2. Compound Application:

  • After dye loading, cells are washed to remove excess dye.

  • The test compounds (P2X1 inhibitors) at various concentrations are added to the wells and incubated for a specific period.

3. Receptor Activation and Signal Detection:

  • A P2X1 receptor agonist, typically α,β-methylene ATP, is added to the wells to stimulate the receptor.

  • The resulting change in fluorescence, indicative of intracellular calcium influx, is measured using a fluorescence plate reader.

4. Data Analysis:

  • The fluorescence signal is normalized to the baseline.

  • The IC50 value for each inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This assay assesses the ability of P2X1 inhibitors to prevent platelet aggregation, a key physiological function mediated by the P2X1 receptor.

1. Platelet-Rich Plasma (PRP) Preparation:

  • Whole blood is collected from healthy donors into tubes containing an anticoagulant.

  • The blood is centrifuged at a low speed to separate the platelet-rich plasma.

2. Aggregation Measurement:

  • PRP is placed in an aggregometer cuvette with a stir bar.

  • The test inhibitor or vehicle is added to the PRP and incubated.

  • A P2X1 agonist (e.g., α,β-methylene ATP) or another aggregating agent is added to induce platelet aggregation.

  • The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

3. Data Analysis:

  • The extent of platelet aggregation is quantified as the maximum percentage of light transmission.

  • The inhibitory effect of the compound is determined by comparing the aggregation in the presence and absence of the inhibitor.

P2X1 Receptor Signaling and Experimental Workflow

To visualize the mechanisms of P2X1 receptor activation and the workflow of a typical inhibitor screening experiment, the following diagrams are provided.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane P2X1_Receptor P2X1 Receptor (Trimeric Ion Channel) Cation_Influx Na+ / Ca2+ Influx P2X1_Receptor->Cation_Influx Opens Channel ATP ATP (Agonist) ATP->P2X1_Receptor Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling Physiological_Response Physiological Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Downstream_Signaling->Physiological_Response Inhibitor P2X1 Inhibitor (e.g., this compound) Inhibitor->P2X1_Receptor Blocks Binding

P2X1 Receptor Signaling Pathway

Experimental_Workflow cluster_preparation Assay Preparation cluster_treatment Inhibitor Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture P2X1-expressing cells Dye_Loading 2. Load cells with Ca2+ indicator dye Cell_Culture->Dye_Loading Add_Inhibitor 3. Add varying concentrations of P2X1 inhibitor Dye_Loading->Add_Inhibitor Incubation 4. Incubate Add_Inhibitor->Incubation Add_Agonist 5. Add P2X1 agonist (e.g., α,β-meATP) Incubation->Add_Agonist Measure_Fluorescence 6. Measure fluorescence change Add_Agonist->Measure_Fluorescence Calculate_Inhibition 7. Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 8. Determine IC50 value Calculate_Inhibition->Determine_IC50

Calcium Imaging Assay Workflow

References

Unveiling the Potency of NF449: A Comparative Guide to Gsα Protein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the modulation of G protein-coupled receptor (GPCR) signaling, the selective inhibition of specific Gα subunits is a critical area of investigation. This guide provides a comprehensive comparison of NF449, a known Gsα protein inhibitor, with other relevant compounds. It includes quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support your research endeavors.

This compound Demonstrates Potent and Selective Inhibition of Gsα

This compound has been identified as a potent inhibitor of the Gsα subunit, a key transducer of signals from numerous GPCRs that activate adenylyl cyclase. Experimental data confirms that this compound effectively suppresses the activity of Gsα, thereby attenuating downstream signaling cascades.

A key measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, the IC50 for the inhibition of recombinant Gsα-s (a short splice variant of Gsα) has been determined to be 0.14 ± 0.04 μM [1]. This demonstrates a high affinity of this compound for the Gsα protein.

Comparative Analysis of Gsα Inhibitors

To contextualize the inhibitory effect of this compound, it is essential to compare its potency with other known modulators of G protein activity. The table below summarizes the IC50 values of this compound and other relevant compounds in inhibiting Gsα activity, as determined by their ability to suppress the rate of GTP[γS] binding.

CompoundTarget Gα SubunitIC50 (μM)Reference
This compound rGsα-s0.14 ± 0.04 [1]
SuraminGα (non-selective)~0.2[1]
NF503rGsα-s3.1 ± 0.9[1]

As the data indicates, this compound is a more potent inhibitor of Gsα than NF503. While suramin exhibits a comparable IC50 value, it is a non-selective G protein inhibitor, affecting a broader range of Gα subunits. In contrast, studies have shown that this compound is selective for Gsα, with minimal effects on Giα-1[1]. This selectivity makes this compound a valuable tool for specifically investigating Gsα-mediated signaling pathways.

The Gsα Signaling Pathway and the Point of Inhibition

The canonical Gsα signaling pathway is initiated by the binding of an agonist to a Gs-coupled GPCR. This triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gsα subunit. The activated, GTP-bound Gsα then dissociates from the βγ subunits and stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This compound exerts its inhibitory effect by preventing this activation step.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gs-coupled GPCR Gs_inactive Gs Protein (GDP) GPCR->Gs_inactive Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->GPCR Binds Gs_active Gsα (GTP) Gs_inactive->Gs_active GDP/GTP Exchange Gby Gβγ Gs_active->AC Stimulates Gs_active->Gby Dissociates from This compound This compound This compound->Gs_inactive Inhibits Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Gsα Signaling Pathway and this compound Inhibition.

Experimental Protocols for Assessing Gsα Inhibition

To enable researchers to replicate and build upon these findings, this section provides detailed methodologies for two key experiments used to characterize the inhibitory effect of this compound on Gsα.

[³⁵S]GTPγS Binding Assay

This assay is a fundamental method for directly measuring the activation of G proteins. It relies on the use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation.

Objective: To determine the ability of a compound to inhibit the binding of [³⁵S]GTPγS to Gsα.

Materials:

  • Recombinant Gsα-s protein

  • [³⁵S]GTPγS

  • This compound and other test compounds

  • Assay Buffer: 50 mM HEPES (pH 7.6), 1 mM EDTA, 1 mM DTT, 10 mM MgSO₄

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant Gsα-s protein, and the desired concentration of the test compound (e.g., this compound).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 100 nM.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (e.g., 20 mM Tris-HCl, pH 7.6, 100 mM NaCl, 10 mM MgCl₂).

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to a control without the compound.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of Gsα activation, which is the production of cAMP by adenylyl cyclase.

Objective: To determine the effect of a compound on Gsα-stimulated adenylyl cyclase activity.

Materials:

  • S49 cyc⁻ cell membranes (deficient in endogenous Gsα)

  • Recombinant Gsα-s protein

  • ATP, [α-³²P]ATP

  • This compound and other test compounds

  • Assay Buffer: 50 mM HEPES (pH 7.6), 1 mM EDTA, 0.1 mM DTT, 9 mM MgCl₂, 1 mM MgSO₄

  • GTPγS (for pre-activation of Gsα)

  • Dowex and alumina columns for cAMP separation

  • Scintillation counter and vials

Procedure:

  • Pre-activate recombinant Gsα-s by incubating it with GTPγS.

  • In a reaction tube, combine S49 cyc⁻ membranes, the pre-activated Gsα-s, and the desired concentration of the test compound.

  • Pre-incubate the mixture for 10 minutes on ice.

  • Initiate the adenylyl cyclase reaction by adding a substrate solution containing ATP and [α-³²P]ATP.

  • Incubate the reaction for 30 minutes at 20°C.

  • Stop the reaction by adding a stopping solution (e.g., 0.5% SDS).

  • Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Determine the adenylyl cyclase activity and the percentage of inhibition by the test compound.

Experimental Workflow for Gsα Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of Gsα proteins.

Gs_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Primary_Assay High-Throughput [³⁵S]GTPγS Binding Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Curve (IC50 Determination) Validated_Hits Validated Hits Dose_Response->Validated_Hits Selectivity_Assay Selectivity Profiling (vs. other Gα subunits) SAR Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR Functional_Assay Adenylyl Cyclase Activity Assay Functional_Assay->SAR In_vivo In vivo / Cellular Efficacy Studies SAR->In_vivo Lead_Compound Lead Compound In_vivo->Lead_Compound Compound_Library Compound Library Compound_Library->Primary_Assay Hits->Dose_Response Validated_Hits->Selectivity_Assay Validated_Hits->Functional_Assay

References

A Comparative Guide to NF449 and Other P2Y Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between purinergic receptor antagonists is critical for experimental design and therapeutic development. This guide provides a detailed comparison of NF449, a potent P2X1 receptor antagonist, with a range of selective P2Y receptor antagonists. While often discussed in the broader context of purinergic signaling, it is crucial to distinguish the primary targets of these compounds to ensure accurate interpretation of experimental results.

This guide clarifies the selectivity profile of this compound and provides a direct comparison with key antagonists for various P2Y receptor subtypes. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to aid in comprehension.

Distinguishing P2X and P2Y Receptors: A Primer

Before comparing specific antagonists, it's essential to understand the fundamental differences between the two main families of purinergic receptors:

  • P2X Receptors: These are ligand-gated ion channels that, upon activation by ATP, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to rapid membrane depolarization and cellular excitation.

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides (like ATP, ADP, UTP, and UDP), trigger intracellular second messenger cascades. These pathways are generally slower than P2X signaling and can be either excitatory or inhibitory depending on the G protein they couple to (Gq, Gi, or Gs).

This compound is a highly potent and selective antagonist of the P2X1 receptor subtype. Its utility in studying P2Y receptors is limited to its off-target effects, which occur at significantly higher concentrations. This guide will, therefore, treat this compound as a P2X1 antagonist and compare its characteristics to those of established, selective P2Y receptor antagonists.

Comparative Analysis of P2 Receptor Antagonists

The following table summarizes the potency and selectivity of this compound against a panel of selective antagonists for various P2Y receptor subtypes. This data is crucial for selecting the appropriate compound for a given research application and for interpreting results in the context of receptor selectivity.

Compound NamePrimary TargetOther Targets (at higher concentrations)Potency (IC50 / Ki)
This compound P2X1P2Y1, P2Y12~0.05 nM (hP2X1)
MRS2500 P2Y1-Ki = 0.78 nM (hP2Y1)[1][2]
AR-C118925XX P2Y2-Selective P2Y2 antagonist[3][4]
PSB-16133 P2Y4-IC50 = 233 nM
MRS2578 P2Y6-IC50 = 37 nM (hP2Y6)
NF157 P2Y11P2X1, P2X3pKi = 7.35 (hP2Y11)
PSB-0739 P2Y12-Ki = 24.9 nM (hP2Y12)[5][6][7]
MRS2211 P2Y13>20-fold selectivity over P2Y1 and P2Y12pIC50 = 5.97[8][9]
PPTN P2Y14-High affinity and selective

Signaling Pathways of P2Y Receptors

P2Y receptors are coupled to different G proteins, leading to distinct downstream signaling events. Understanding these pathways is key to interpreting the functional consequences of receptor antagonism.

G_protein_signaling cluster_receptor P2Y Receptor Subtypes cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Effects P2Y1_2_4_6_11 P2Y1, P2Y2, P2Y4, P2Y6, P2Y11 Gq Gq/11 P2Y1_2_4_6_11->Gq P2Y11_node P2Y11 Gs Gs P2Y11_node->Gs P2Y12_13_14 P2Y12, P2Y13, P2Y14 Gi Gi/o P2Y12_13_14->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_up ↑ cAMP AC->cAMP_up Stimulation cAMP_down ↓ cAMP AC->cAMP_down Inhibition Ca_release ↑ [Ca²⁺]i IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP_up->PKA_activation Cellular_response Inhibition of Cellular Response cAMP_down->Cellular_response experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in microplate dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_antagonist Add antagonist baseline->add_antagonist add_agonist Add agonist add_antagonist->add_agonist measure_response Measure fluorescence response add_agonist->measure_response calculate_inhibition Calculate % inhibition measure_response->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

Validating NF449's Potency and Selectivity for the P2X1 Receptor Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2X1 receptor antagonist NF449 with other alternatives, focusing on its validation through the use of P2X1 knockout mouse models. The data presented herein is compiled from multiple studies to offer an objective overview of this compound's performance and to provide detailed experimental context.

Unveiling the Specificity of this compound

The central principle in validating a targeted antagonist is to demonstrate that its effect is absent in a biological system lacking that target. P2X1 knockout mice (P2X1-/-) serve as the definitive tool for this purpose. Studies have shown that while this compound effectively inhibits physiological processes mediated by the P2X1 receptor in wild-type (WT) animals, it has no significant effect in P2X1-/- mice, thus confirming its on-target activity.[1] This powerful validation method provides a clear benchmark for assessing the selectivity of other P2X1 receptor antagonists.

Comparative Analysis of P2X1 Receptor Antagonists

This compound is a potent and highly selective antagonist of the P2X1 receptor.[2][3] Its sub-nanomolar potency at rat and human P2X1 receptors distinguishes it from other purinergic receptor antagonists like suramin and PPADS, which exhibit broader activity across P2X and even some P2Y receptor subtypes. The following table summarizes the quantitative data for this compound and its alternatives.

AntagonistTarget(s)IC50 / pIC50 at P2X1Selectivity ProfileReference
This compound P2X1 pIC50 = 9.54 (recombinant rat P2X1) Highly selective for P2X1 over P2X2, P2X3, P2X7, P2Y1, and P2Y2 receptors. [4]
SuraminP2X (most subtypes except P2X4, P2X6), P2YMicromolar rangeNon-selective P2 receptor antagonist.[2]
PPADSP2X1, P2X2, P2X3, P2X5, P2YMicromolar rangeBroad-spectrum P2 receptor antagonist.[5]
NF279P2X1Nanomolar rangeSelective for P2X1, but also shows activity at other P2X subtypes.
TNP-ATPP2X1, P2X3, P2X2/3Nanomolar rangePotent antagonist at P2X1 and P2X3 containing receptors.

Experimental Validation in P2X1 Knockout Models

A key in vivo model for assessing the efficacy of P2X1 antagonists is the ferric chloride (FeCl3)-induced carotid artery thrombosis model. In this model, the application of FeCl3 to the carotid artery induces endothelial damage and subsequent thrombus formation. The time to vessel occlusion is a primary endpoint for evaluating the antithrombotic effects of various compounds.

Studies utilizing this model have demonstrated that P2X1 knockout mice exhibit a significantly prolonged time to occlusion compared to their wild-type counterparts, highlighting the crucial role of the P2X1 receptor in thrombosis. When this compound is administered to wild-type mice, it dose-dependently mimics the phenotype of the P2X1 knockout mice, significantly extending the time to occlusion. Conversely, the administration of this compound to P2X1 knockout mice produces no additional antithrombotic effect, unequivocally demonstrating that the in vivo antithrombotic activity of this compound is mediated through the specific blockade of the P2X1 receptor.[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Binds to Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Opens Channel Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_Influx->Platelet_Activation This compound This compound This compound->P2X1_Receptor Blocks

Caption: P2X1 Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow Start Start Animal_Groups Prepare Animal Groups (WT and P2X1-/- mice) Start->Animal_Groups Treatment Administer Vehicle or this compound Animal_Groups->Treatment Thrombosis_Induction Induce Carotid Artery Thrombosis (FeCl₃) Treatment->Thrombosis_Induction Data_Collection Monitor Time to Occlusion Thrombosis_Induction->Data_Collection Analysis Compare Occlusion Times between Groups Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: In Vivo Validation Workflow for this compound.

Knockout_Validation_Logic cluster_WT Wild-Type (WT) Mice cluster_KO P2X1 Knockout (-/-) Mice WT_P2X1 P2X1 Receptor Present WT_this compound This compound -> Antithrombotic Effect WT_P2X1->WT_this compound Target for Conclusion Conclusion: This compound is a selective P2X1 antagonist WT_this compound->Conclusion KO_P2X1 P2X1 Receptor Absent KO_this compound This compound -> No Effect KO_P2X1->KO_this compound No Target for KO_this compound->Conclusion

References

Assessing the Specificity of NF449 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the precise characterization of a compound's specificity is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of NF449, a potent P2X1 receptor antagonist, against other alternatives. By presenting key experimental data and detailed protocols, we aim to equip scientists with the necessary information to make informed decisions for their research.

Performance Comparison of P2X1 Receptor Antagonists

This compound is a highly potent and selective antagonist for the P2X1 receptor, a ligand-gated ion channel activated by ATP. However, like many pharmacological agents, it exhibits off-target effects, most notably on other P2X receptor subtypes and Gsα proteins.[1][2] Understanding this broader activity profile is crucial for interpreting experimental results.

The following table summarizes the inhibitory potency (IC50) of this compound and alternative compounds against various P2X receptors and other relevant targets. This quantitative data allows for a direct comparison of their relative selectivity.

CompoundPrimary TargetP2X1 IC50 (nM)P2X2 IC50 (nM)P2X3 IC50 (nM)P2X4 IC50 (nM)Other Notable Targets (IC50/Ki)
This compound P2X10.28 (rat)[2][3][4]47,000 (rat)[3][4]1,820 (rat)[3][4]>300,000 (rat)[3][4]rP2X1+5 (0.69 nM), rP2X2+3 (120 nM)[2][3][4], Gsα protein antagonism[1][2][5]
PPADS P2X68 (human)[6]~1,000-2,600[7]214 (human)[6]-P2X5 (~1,000-2,600 nM), P2Y receptors[7][8]
A-317491 P2X3/P2X2/3>10,000[9][10]>10,000[9][10]22 (human, Ki)[9][10]>10,000[9][10]hP2X2/3 (9 nM, Ki), rP2X2/3 (92 nM, Ki)[9][10]
NF023 P2X1210 (human)[11]>50,000[11]28,900[11]>100,000[11]-
NF279 P2X119[11]-1,620[11]>300,000[11]-

Signaling Pathways and Experimental Workflow

To visually represent the interactions of this compound and the general workflow for assessing compound specificity, the following diagrams are provided.

cluster_0 This compound Signaling Interactions This compound This compound P2X1 P2X1 Receptor (Primary Target) This compound->P2X1 Antagonizes Gs_alpha Gsα Protein (Off-Target) This compound->Gs_alpha Antagonizes P2X_other Other P2X Receptors (e.g., P2X2, P2X3) This compound->P2X_other Weakly Antagonizes Ion_Channel Ion Channel Opening P2X1->Ion_Channel Prevents Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_alpha->Adenylyl_Cyclase Prevents cluster_1 Experimental Workflow for Specificity Assessment A Compound Synthesis and Preparation B Primary Target Assay (e.g., P2X1 Electrophysiology) A->B C Selectivity Panel Screening (Related Receptor Subtypes) B->C D Broad Off-Target Screening (e.g., GPCR Panel) C->D E Data Analysis and IC50/Ki Determination D->E F Specificity Profile Generation E->F

References

Safety Operating Guide

Navigating the Safe Disposal of NF449: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of NF449, a potent P2X1 receptor antagonist. Adherence to these guidelines will help mitigate risks and ensure compliance with standard laboratory safety protocols.

Core Safety and Handling Information

This compound, in its sodium salt form, presents several hazards that necessitate careful handling. According to the Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust.[1]

Quantitative Safety Data Summary

For a clear and comparative overview of the safety information, the following table summarizes the key hazard statements for this compound.

Hazard CategoryGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol for this compound

While a specific, universally mandated disposal protocol for this compound is not available, the following procedure is based on general best practices for the disposal of chemical waste with similar hazard profiles, as outlined in various laboratory safety guidelines.

Experimental Protocol: Waste Neutralization and Disposal

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed waste container.

    • The container must be compatible with the chemical nature of the waste.

  • Avoid Sewer Disposal:

    • Crucially, do not dispose of this compound, either in its pure form or in solutions, down the drain. The compound is classified as slightly hazardous to water, and large quantities should not be allowed to enter groundwater, water courses, or sewage systems.[1]

  • Waste Segregation:

    • Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.

  • Consult Institutional Guidelines:

    • Refer to your institution's specific hazardous waste management program. These programs provide detailed instructions on the proper procedures for chemical waste disposal, which are compliant with local and national regulations.

  • Arrange for Professional Disposal:

    • Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision-making and action steps.

NF449_Disposal_Workflow start Generate this compound Waste (Unused product, solutions, contaminated consumables) collect Collect in a Designated, Labeled, Sealed Container start->collect segregate Segregate from Other Waste Streams collect->segregate decision Dispose Down the Drain? segregate->decision consult Consult Institutional EHS Guidelines decision->consult No stop STOP: Environmental Hazard decision->stop Yes arrange Arrange for Professional Hazardous Waste Disposal consult->arrange

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling NF449

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of NF449, a potent and selective P2X1 purinergic receptor antagonist. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The following operational plan outlines the necessary precautions for handling this compound, from receipt to disposal.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound. This includes:

  • Eye Protection: Safety goggles with side-shields are required to prevent eye contact.

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the solid form, to avoid inhalation of dust.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure. An accessible safety shower and eye wash station must be in close proximity to the handling area.

Handling and Storage Procedures
  • Handling:

    • Avoid breathing dust, vapors, or mist.

    • Prevent contact with eyes, skin, and clothing.

    • Wash hands thoroughly after handling.

    • Use only in a chemical fume hood.

  • Storage:

    • Store in a tightly sealed container in a cool, well-ventilated area.

    • Keep away from direct sunlight and sources of ignition.

    • The recommended storage temperature is -20°C for the solid product.

    • Aqueous solutions of this compound are not recommended for storage for more than one day.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental design.

PropertyValueSource
IC50 for rP2X1 0.28 nM--INVALID-LINK--
IC50 for rP2X1+5 0.69 nM--INVALID-LINK--
IC50 for rP2X2+3 120 nM--INVALID-LINK--
Solubility in PBS (pH 7.2) ~10 mg/mL--INVALID-LINK--
Solubility in Water ~50 mM--INVALID-LINK--

Experimental Protocols

Preparation of Stock Solutions
  • Aqueous Stock Solution:

    • To prepare a stock solution, dissolve the this compound solid in the solvent of choice. For aqueous solutions, water can be used to a concentration of approximately 50 mM.

    • It is not recommended to store aqueous solutions for more than one day.

  • PBS Stock Solution:

    • Aqueous solutions of this compound can be prepared by directly dissolving the crystalline solid in aqueous buffers.

    • The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/ml.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • All waste materials containing this compound (e.g., unused solutions, contaminated consumables) should be collected in a designated, properly labeled hazardous waste container.

    • The container should be kept closed except when adding waste.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Empty Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.

Visualizing Key Processes

To further clarify the handling and mechanism of this compound, the following diagrams have been generated.

NF449_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood PPE->FumeHood Enter Lab Weigh Weigh Solid this compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste EHS Contact EHS for Waste Pickup LabelWaste->EHS

A streamlined workflow for the safe handling of this compound from preparation to disposal.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X1 P2X1 Receptor Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Ion Channel ATP ATP ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Blocks Binding CellularResponse Downstream Cellular Responses Ca_influx->CellularResponse Initiates

Mechanism of this compound as an antagonist of the P2X1 receptor signaling pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.